7-ethyl-1H-indole-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-ethyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-9(11(13)14)6-12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTWREQDWBJODW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651379 | |
| Record name | 7-Ethyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948581-62-2 | |
| Record name | 7-Ethyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Ethyl-1H-indole-3-carboxylic Acid
Foreword: The Strategic Importance of Substituted Indoles in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Its unique electronic properties and versatile functionalization potential have made it a privileged scaffold in the design of novel therapeutics. Among the myriad of substituted indoles, 7-ethyl-1H-indole-3-carboxylic acid stands out as a key building block for the synthesis of more complex molecules, including potent anti-inflammatory agents and novel kinase inhibitors. This guide provides a comprehensive, technically-grounded, and field-proven methodology for the synthesis of this important intermediate, designed for researchers, scientists, and professionals in drug development. Our approach emphasizes not just the procedural steps, but the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis.
I. A Two-Stage Synthetic Strategy: Building the Core and Functionalizing with Precision
The synthesis of this compound is most effectively approached as a two-stage process. The first stage focuses on the construction of the 7-ethyl-1H-indole core, for which the venerable Fischer indole synthesis remains a highly efficient and scalable method. The second stage involves the regioselective introduction of the carboxylic acid group at the C3 position, a task for which a Vilsmeier-Haack formylation followed by a robust oxidation protocol offers a reliable and high-yielding pathway.
Caption: Overall two-stage synthetic workflow.
II. Stage 1: Constructing the 7-Ethyl-1H-indole Nucleus via Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone. For the synthesis of 7-ethyl-1H-indole, 2-ethylphenylhydrazine is the logical starting material. The choice of the carbonyl partner is critical to ensure the desired C2-unsubstituted indole. While direct use of acetaldehyde can be challenging due to its volatility and tendency to undergo side reactions, a more controlled approach is often preferred in a laboratory setting.[1][2]
Reaction Mechanism: A Cascade of Acid-Catalyzed Transformations
The Fischer indole synthesis proceeds through a fascinating cascade of reactions initiated by the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by aromatization to yield the indole ring.
Caption: Key steps in the Fischer indole synthesis.
Experimental Protocol: Synthesis of 7-Ethyl-1H-indole
This protocol is adapted from established procedures for the synthesis of related 7-substituted indoles.[1][2][4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Ethylphenylhydrazine hydrochloride | 174.65 | 10.0 g | 0.057 |
| Glyoxylic acid monohydrate | 92.06 | 5.8 g | 0.063 |
| Glacial Acetic Acid | - | 100 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Diethyl Ether | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylphenylhydrazine hydrochloride (10.0 g, 0.057 mol) and glacial acetic acid (100 mL).
-
Stir the mixture at room temperature until the hydrazine salt is fully dissolved.
-
Add glyoxylic acid monohydrate (5.8 g, 0.063 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-ethyl-1H-indole.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 7-ethyl-1H-indole.
Expected Yield: 65-75%
III. Stage 2: Introduction of the Carboxylic Acid at C3
The electron-rich nature of the indole ring makes the C3 position particularly susceptible to electrophilic substitution. The Vilsmeier-Haack reaction provides an excellent method for introducing a formyl group at this position, which can then be readily oxidized to the desired carboxylic acid.
Step 2a: Vilsmeier-Haack Formylation of 7-Ethyl-1H-indole
The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that reacts selectively at the C3 position of the indole.
Experimental Protocol: Synthesis of 7-Ethyl-1H-indole-3-carboxaldehyde
This protocol is based on standard Vilsmeier-Haack procedures for indoles.[5][6]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Ethyl-1H-indole | 145.21 | 5.0 g | 0.034 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 3.8 mL (6.3 g) | 0.041 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (25 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.8 mL, 0.041 mol) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Dissolve 7-ethyl-1H-indole (5.0 g, 0.034 mol) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a 2 M sodium hydroxide solution.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude 7-ethyl-1H-indole-3-carboxaldehyde can be recrystallized from ethanol to yield the pure product.
Expected Yield: 85-95%
Step 2b: Oxidation of 7-Ethyl-1H-indole-3-carboxaldehyde
The final step is the oxidation of the aldehyde to the carboxylic acid. Potassium permanganate is a strong and effective oxidizing agent for this transformation.[7]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Ethyl-1H-indole-3-carboxaldehyde | 173.22 | 4.0 g | 0.023 |
| Potassium permanganate (KMnO₄) | 158.03 | 4.4 g | 0.028 |
| Acetone | - | 100 mL | - |
| Water | - | 50 mL | - |
| Sodium bisulfite | - | As needed | - |
| Hydrochloric Acid (conc.) | - | As needed | - |
Procedure:
-
In a 500 mL flask, dissolve 7-ethyl-1H-indole-3-carboxaldehyde (4.0 g, 0.023 mol) in acetone (100 mL).
-
In a separate beaker, dissolve potassium permanganate (4.4 g, 0.028 mol) in water (50 mL).
-
Slowly add the potassium permanganate solution to the acetone solution of the aldehyde with stirring at room temperature. An exothermic reaction will occur, and a brown precipitate of manganese dioxide will form.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.
-
Quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The desired carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Expected Yield: 70-80%
IV. Characterization and Purity Assessment
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, C=O, O-H).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point Analysis: To assess the purity of the crystalline products.
V. Safety Considerations
-
2-Ethylphenylhydrazine hydrochloride: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Phosphorus oxychloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Potassium permanganate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Solvents: Diethyl ether and acetone are highly flammable. Work in a well-ventilated area away from ignition sources.
VI. Conclusion: A Robust Pathway to a Key Synthetic Intermediate
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing the Fischer indole synthesis for the construction of the indole core and a subsequent Vilsmeier-Haack formylation/oxidation sequence for the introduction of the carboxylic acid functionality, researchers can obtain this valuable building block in good overall yield and high purity. The provided protocols, grounded in established chemical principles and supported by the scientific literature, offer a solid foundation for the successful synthesis of this important compound, thereby facilitating the advancement of drug discovery and development programs.
References
- Teva Pharmaceutical Industries Ltd. (1996). 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1h-indoles and method for their preparation.
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IOSR Journal. (n.d.). A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. [Link]
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Kott, L., Schramm, M., & Wölfling, J. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o1802. [Link]
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El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-743. [Link]
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Gutmann, B., Gottsponer, M., & Kappe, C. O. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 17(2), 246-257. [Link]
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Yadav, J. S., Reddy, B. V. S., & Kumar, G. M. (2010). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 75(15), 5275-5278. [Link]
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(2), 333. [Link]
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Gutmann, B., Gottsponer, M., & Kappe, C. O. (2013). On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. UQ eSpace. [Link]
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Tietze, L. F., & St-Laurent, D. R. (2009). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2009(4), M629. [Link]
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Reddy, T. J., & Le, T. H. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 10(12), 1446-1456. [Link]
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Chary, K. P., & Ram, S. N. (1998). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 37(1), 81-83. [Link]
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Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. [Link]
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Hopmann, E., Repo, T., & et al. (2022). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]
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Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
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Aghazadeh, M., & Black, D. S. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10. [Link]
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Gribble, G. W. (2010). Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
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Koca, M., & et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its versatile utility in the synthesis of novel heterocyclic compounds. Journal of the Serbian Chemical Society, 78(8), 1147-1157. [Link]
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An In-depth Technical Guide to 7-ethyl-1H-indole-3-carboxylic acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 7-ethyl-1H-indole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Drawing upon established principles of indole chemistry and spectroscopic analysis of analogous structures, this document details a viable synthetic pathway, predicts its physicochemical and spectral properties, and explores its potential biological activities and applications. This resource is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Indole-3-Carboxylic Acid Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The indole-3-carboxylic acid moiety, in particular, serves as a versatile building block, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological profile. The 7-ethyl substitution on the benzene portion of the indole ring is of particular interest as it can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to enhanced potency and selectivity.
Synthesis of this compound
A robust and scalable synthesis of this compound can be envisioned in a two-stage process, commencing with the formation of the 7-ethylindole precursor followed by the introduction of the carboxylic acid functionality at the C-3 position.
Stage 1: Synthesis of 7-ethylindole
The key starting material, 7-ethylindole, can be efficiently prepared via the dehydrocyclization of 2,6-diethylaniline.[2] This industrial process offers a reliable route to the desired 7-substituted indole core.[2]
Experimental Protocol: Dehydrocyclization of 2,6-diethylaniline [2]
-
Reaction Setup: A fixed-bed reactor is packed with a suitable dehydrogenation catalyst.
-
Reaction Conditions: 2,6-diethylaniline is vaporized and passed over the catalyst bed at an elevated temperature, typically between 500°C and 700°C.
-
Work-up and Purification: The crude reaction mixture, containing 7-ethylindole along with byproducts, is cooled and collected. A subsequent partial hydrogenation step can be employed to simplify the mixture by reducing vinyl-containing byproducts, which are prone to polymerization.[2] The 7-ethylindole is then isolated and purified by distillation under reduced pressure.
Figure 1: Synthetic workflow for the preparation of 7-ethylindole.
Stage 2: Formylation and Oxidation to this compound
With 7-ethylindole in hand, the carboxylic acid group can be introduced at the electron-rich C-3 position. A classic and highly effective method is the Vilsmeier-Haack formylation, followed by oxidation of the resulting aldehyde.[3]
Experimental Protocol: Vilsmeier-Haack Formylation and Subsequent Oxidation
-
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF).
-
Formylation: A solution of 7-ethylindole in DMF is added to the pre-formed Vilsmeier reagent. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: The reaction mixture is carefully poured into ice-water and neutralized with an aqueous base (e.g., NaOH) to precipitate the crude 7-ethyl-1H-indole-3-carbaldehyde.
-
Purification of Aldehyde: The crude aldehyde is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
-
Oxidation: The purified 7-ethyl-1H-indole-3-carbaldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or silver (I) oxide (Ag₂O).
-
Final Purification: After the oxidation is complete, the reaction mixture is acidified to precipitate the this compound. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Figure 2: Conversion of 7-ethylindole to the target carboxylic acid.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₁₁H₁₁NO₂ | Based on chemical structure. |
| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale brown solid | Indole carboxylic acids are typically crystalline solids.[4] |
| Melting Point | > 200 °C (with decomposition) | The parent indole-3-carboxylic acid melts at 232-234 °C (dec.).[5] Alkyl substitution may slightly alter this. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | The carboxylic acid group imparts some polarity, while the ethylindole core is lipophilic. Solubility in aqueous base is expected due to salt formation. |
| pKa | ~4-5 | The pKa of indole-3-carboxylic acid is predicted to be around 3.90.[5] The electron-donating ethyl group at the 7-position is expected to have a minor effect on the acidity of the carboxylic acid. |
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the known spectra of similar indole derivatives.[6][7]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Indole NH (~11-12 ppm): A broad singlet, characteristic of the acidic proton on the indole nitrogen.
-
Carboxylic Acid OH (~12-13 ppm): A very broad singlet for the carboxylic acid proton.
-
Aromatic Protons (~7-8 ppm): A complex multiplet pattern corresponding to the protons on the indole ring. The proton at the C-2 position will likely appear as a singlet or a narrow triplet. The protons on the benzene ring (C-4, C-5, C-6) will show characteristic coupling patterns.
-
Ethyl Group Protons: A quartet around 2.8-3.0 ppm for the methylene (-CH₂-) group and a triplet around 1.3-1.5 ppm for the methyl (-CH₃) group, with a typical coupling constant of ~7.5 Hz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Carbonyl Carbon (~165-175 ppm): The carboxylic acid carbonyl carbon will be observed in this downfield region.
-
Aromatic Carbons (~100-140 ppm): Eight signals corresponding to the carbons of the indole ring system.
-
Ethyl Group Carbons: A signal for the methylene carbon around 20-25 ppm and a signal for the methyl carbon around 13-16 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹.
-
C=C Stretches (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Signals above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum, under Electron Ionization (EI), would be expected to show a molecular ion peak at m/z = 189.
-
Fragmentation: Common fragmentation patterns for indole-3-carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).
Chemical Reactivity
The chemical reactivity of this compound is dictated by the functional groups present: the indole ring, the carboxylic acid, and the N-H group.
Figure 3: Key reactive sites and potential transformations of the title compound.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard transformations such as esterification with alcohols under acidic conditions, conversion to amides using coupling agents, reduction to the corresponding alcohol (7-ethyl-1H-indol-3-yl)methanol) with strong reducing agents like lithium aluminum hydride, and conversion to the acid chloride with reagents like thionyl chloride (SOCl₂).[8]
-
Reactions at the Indole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.
-
Electrophilic Substitution on the Indole Ring: While the C-3 position is functionalized, further electrophilic substitution could potentially occur at other positions on the indole nucleus, guided by the electronic effects of the existing substituents.
Potential Applications and Biological Activity
Indole-3-carboxylic acid derivatives are a wellspring of biologically active compounds with diverse therapeutic potential.
-
Agrochemicals: Derivatives of indole-3-carboxylic acid have been investigated as potential herbicides, acting as antagonists of the auxin receptor protein TIR1.[7][9] The specific substitution pattern on the indole ring is crucial for this activity.
-
Anticancer Agents: The indole scaffold is present in many anticancer drugs. Indole-3-carboxylic acid derivatives have been shown to enhance the efficacy of existing chemotherapeutics like doxorubicin by inducing cell senescence in cancer cell lines.[10]
-
Antibacterial and Anthelmintic Agents: By forming conjugates with amino acids and peptides, indole-3-carboxylic acids have demonstrated significant antibacterial and anthelmintic activities.[1]
-
Metabolic Disease Research: Indole-3-carboxylic acid itself is a metabolite of tryptophan and has been implicated in liver disease research.[10]
The introduction of a 7-ethyl group modifies the steric and electronic properties of the indole core, which could lead to novel interactions with biological targets and potentially new therapeutic applications. Further screening and biological evaluation of this compound and its derivatives are warranted to explore its full pharmacological potential.
Conclusion
This compound is a valuable, yet underexplored, member of the indole carboxylic acid family. This guide has outlined a practical synthetic route, provided a detailed prediction of its chemical and spectroscopic properties based on established scientific principles, and highlighted its potential for applications in both agriculture and medicine. The information presented herein serves as a solid foundation for researchers looking to synthesize, characterize, and investigate the biological activity of this promising compound and its derivatives.
References
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Himaja, M., Jose, T., Ramana, M. V., Anand, R., & Munirajasekhar, D. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440. [Link]
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El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741. [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 16(12), 10333-10352. [Link]
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Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]
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Kamal, A., et al. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204-2211. [Link]
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Zhang, Z., et al. (2019). Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Molecules, 24(18), 3248. [Link]
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Organic Syntheses. (n.d.). Ethyl n-methylcarbamate. [Link]
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13C NMR characterization of 7-ethyl-1H-indole-3-carboxylic acid
An In-Depth Technical Guide to the 13C NMR Characterization of 7-Ethyl-1H-indole-3-carboxylic Acid
Authored by: A Senior Application Scientist
Foreword: From Spectrum to Structure
The structural elucidation of novel or modified heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, the indole scaffold holds a privileged position due to its prevalence in biologically active molecules. This guide provides a comprehensive, field-tested methodology for the complete 13C Nuclear Magnetic Resonance (NMR) characterization of this compound.
This document moves beyond a simple recitation of data. It is designed to function as a self-validating protocol, grounding every experimental choice in established spectroscopic principles. We will not only determine the chemical shifts of the 11 unique carbon atoms in the molecule but also understand why they appear at their specific positions. This is achieved by integrating one-dimensional (1D) and two-dimensional (2D) NMR techniques, ensuring each assignment is cross-verified. This guide is intended for researchers, scientists, and drug development professionals who require not just data, but a deep and authoritative understanding of their molecular assets.
The Strategic Importance of 13C NMR in Indole Characterization
While 1H NMR provides a map of the proton environment, 13C NMR offers a direct window into the carbon backbone of a molecule. For a substituted indole like this compound, 13C NMR is indispensable for unambiguously confirming the substitution pattern and the electronic state of the heterocyclic ring system.
The indole ring is an aromatic system where the electron density is not uniformly distributed. The nitrogen atom's lone pair participation in the aromatic system significantly influences the shielding of the carbon atoms, particularly at positions C2, C3, C3a, and C7a. The introduction of an electron-withdrawing carboxylic acid group at the C3 position and an electron-donating ethyl group at the C7 position further perturbs these chemical shifts, creating a unique spectroscopic fingerprint. Our goal is to decode this fingerprint.
Predicted 13C Chemical Shifts
A crucial first step in any NMR analysis is the prediction of the spectrum based on known substituent effects. This allows for a more targeted analysis of the experimental data. The table below outlines the predicted chemical shift ranges for each carbon in this compound, based on data from reference compounds like indole, 3-methylindole, and indole-3-carboxylic acid.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | 125-135 | Deshielded by adjacent nitrogen (N1) and C3-substituent. |
| C3 | 110-120 | Shielded by nitrogen, but deshielded by the attached carboxyl group. The final position is a balance of these effects. |
| C3a | 125-135 | Bridgehead carbon, influenced by both rings. |
| C4 | 120-130 | Aromatic CH, influenced by the ethyl group at C7. |
| C5 | 120-130 | Aromatic CH, expected to have a typical aromatic shift. |
| C6 | 120-130 | Aromatic CH, influenced by the ethyl group at C7. |
| C7 | 130-140 | Substituted aromatic carbon, deshielded by the ethyl group and nitrogen. |
| C7a | 135-145 | Bridgehead carbon, significantly deshielded by the adjacent nitrogen. |
| C=O | 165-175 | Carboxylic acid carbonyl carbon, highly deshielded. |
| -CH2- | 20-30 | Aliphatic CH2 of the ethyl group. |
| -CH3 | 10-20 | Aliphatic CH3 of the ethyl group. |
The Self-Validating Experimental Workflow
To ensure the highest degree of confidence in our structural assignment, we will employ a multi-tiered NMR strategy. This workflow is designed to be self-validating, where data from one experiment is used to confirm the assignments made in another.
Caption: Self-validating NMR workflow for structural elucidation.
Protocol: Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate the spectrum.
-
Massing: Accurately weigh 15-20 mg of the compound.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d6, 0.6 mL). Causality: DMSO-d6 is an excellent choice for this molecule for three key reasons:
-
It readily solubilizes the carboxylic acid functionality.
-
Its residual solvent peak (δ ≈ 39.5 ppm) does not overlap with the predicted analyte signals.
-
The acidic proton of the carboxyl group and the N-H proton of the indole will be observable and can exchange with residual water in the solvent, providing additional information.
-
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the DMSO-d6, cap the tube, and vortex until the sample is fully dissolved. Gentle warming may be required.
Protocol: 1D NMR Acquisition
These initial 1D experiments provide the foundational data for our analysis.
-
1H NMR: Acquire a standard proton NMR spectrum. This is a quick quality check and provides the proton chemical shifts needed for the subsequent 2D experiments.
-
Proton-Decoupled 13C NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker system).
-
Acquisition Time: ~1.0-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds. Causality: Quaternary carbons and carbonyls often have longer relaxation times. A 2-second delay ensures they are sufficiently relaxed between scans to provide a quantitative signal.
-
Number of Scans: 1024-2048 scans. Causality: 13C has a low natural abundance (~1.1%), requiring a larger number of scans to achieve an adequate signal-to-noise ratio.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: This experiment is critical for differentiating carbon types.
-
Output:
-
CH and CH3 signals appear as positive peaks.
-
CH2 signals appear as negative peaks.
-
Quaternary carbons (including C=O) are absent.
-
-
Implementation: Run a standard DEPT-135 pulse program. This experiment is much faster than a standard 13C spectrum as it is proton-detected.
-
Protocol: 2D NMR for Unambiguous Assignment
2D NMR is the key to connecting the carbon backbone and achieving a self-validating assignment.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons.
-
Mechanism: This experiment correlates the 1H and 13C spectra via their one-bond J-coupling (¹JCH). A cross-peak appears at the intersection of the proton's chemical shift on one axis and the carbon's chemical shift on the other.
-
Benefit: This allows for the immediate and certain assignment of all protonated carbons (CH, CH2, CH3).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To probe longer-range connectivity (2-3 bonds). This is the primary tool for assigning quaternary carbons.
-
Mechanism: This experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).
-
Application for this Molecule:
-
The proton on C2 will show a correlation to C3, C3a, and C7a.
-
The protons of the ethyl group (-CH2-) will show correlations to C6, C7, and the -CH3 carbon.
-
The aromatic protons (H4, H5, H6) will show correlations to their neighboring carbons, crucially allowing for the assignment of the quaternary carbons C3a, C7, and C7a.
-
-
Caption: Key HMBC correlations for assigning quaternary carbons.
Data Analysis and Final Assignment
By systematically analyzing the data from this suite of experiments, a complete and verified assignment can be made.
-
Step 1: Aliphatic Region. Use the DEPT-135 and HSQC spectra to assign the -CH2- (negative DEPT signal) and -CH3 (positive DEPT signal) carbons and their attached protons.
-
Step 2: Protonated Aromatic Carbons. Use the HSQC to link the aromatic protons (H2, H4, H5, H6) to their corresponding carbons (C2, C4, C5, C6). The DEPT-135 spectrum will show all four as positive signals, confirming they are CH groups.
-
Step 3: Quaternary Carbons. This is where the HMBC spectrum is critical.
-
Identify the C=O carbon by its characteristic downfield shift (~170 ppm) and look for a correlation from the proton on C2 (³JCH).
-
Use the key HMBC correlations outlined in the diagram above to definitively assign C3a, C7, and C7a. For example, the carbon that shows a correlation to both the H2 proton and the ethyl protons must be C7a (or C7 depending on the exact bond path). Cross-referencing all observed correlations will resolve any ambiguity.
-
The final quaternary carbon, C3, will be assigned by elimination and by observing correlations from H2 and H4.
-
This layered approach, where assignments from one experiment are confirmed by another, embodies the principle of a self-validating system, leading to a high-confidence structural elucidation.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
The Emerging Therapeutic Potential of 7-Ethyl-1H-indole-3-carboxylic Acid: A Technical Guide for Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs. Within this privileged scaffold, indole-3-carboxylic acid derivatives have garnered significant attention for their diverse and potent biological activities. This technical guide focuses on the 7-ethyl-1H-indole-3-carboxylic acid core, a promising but underexplored scaffold. While direct biological data on the parent molecule is nascent, this guide will provide a comprehensive overview of a plausible synthetic route and delve into the rich pharmacology of its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the demonstrated antimicrobial, anticancer, antihypertensive, and neuroprotective activities of structurally related compounds, complete with detailed experimental protocols, quantitative data, and mechanistic insights to empower the design of next-generation therapeutics based on this versatile chemical entity.
Introduction: The Indole-3-Carboxylic Acid Scaffold in Medicinal Chemistry
The indole ring system is a bicyclic aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug discovery. The functionalization of the indole core at different positions can dramatically modulate its pharmacological profile. The C3 position, in particular, has proven to be a critical site for introducing substituents that can lead to a wide spectrum of therapeutic activities.
The introduction of a carboxylic acid moiety at the C3 position affords indole-3-carboxylic acids, a class of compounds with notable biological significance. This functional group can act as a key pharmacophore, engaging in hydrogen bonding and electrostatic interactions with biological targets. This guide will specifically focus on the 7-ethyl substituted variant, this compound, and explore the therapeutic landscape of its derivatives.
Synthesis of the this compound Core
Step 1: Synthesis of 7-Ethylindole via Catalytic Dehydrocyclization
The initial step focuses on the construction of the 7-ethylindole ring system. A well-documented method for this transformation is the catalytic dehydrocyclization of 2,6-diethylaniline.
Experimental Protocol: Catalytic Dehydrocyclization of 2,6-Diethylaniline
-
Catalyst Preparation: A copper chromite catalyst activated with barium oxide is prepared according to established procedures.
-
Reaction Setup: A fixed-bed flow reactor is charged with the prepared catalyst.
-
Dehydrocyclization: A mixture of 2,6-diethylaniline and water (steam) is passed over the heated catalyst bed (typically at 500-700°C).
-
Work-up and Purification: The crude product is collected, and the organic layer is separated. The resulting mixture often contains by-products with vinyl groups, which can be addressed by a subsequent partial hydrogenation step to improve the purity of the desired 7-ethylindole. The final product is then purified by distillation.
Step 2: C3-Carboxylation via Vilsmeier-Haack Formylation and Subsequent Oxidation
With the 7-ethylindole precursor in hand, the next crucial step is the introduction of the carboxylic acid group at the C3 position. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles at the C3 position[1][2]. The resulting aldehyde can then be readily oxidized to the corresponding carboxylic acid[3].
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Ethylindole
-
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF).
-
Formylation: A solution of 7-ethylindole in DMF is then added to the pre-formed Vilsmeier reagent. The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous sodium acetate solution, followed by heating to hydrolyze the intermediate iminium salt to the corresponding aldehyde.
-
Purification: The crude 7-ethyl-1H-indole-3-carbaldehyde is purified by column chromatography.
Experimental Protocol: Oxidation of 7-Ethyl-1H-indole-3-carbaldehyde
-
Oxidation: The purified 7-ethyl-1H-indole-3-carbaldehyde is dissolved in a suitable solvent (e.g., acetone). A solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, is added portion-wise at a controlled temperature.
-
Work-up: Upon completion of the reaction, the excess oxidant is quenched (e.g., with sodium bisulfite for KMnO₄). The reaction mixture is then acidified, and the product is extracted with an organic solvent.
-
Purification: The crude this compound is purified by recrystallization to yield the final product.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Biological Activities of this compound Derivatives
While the biological profile of the parent this compound remains to be fully elucidated, the extensive research on its derivatives provides a strong foundation for predicting its potential therapeutic applications. The following sections will explore key areas where indole-3-carboxylic acid analogs have shown significant promise.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens represents a critical global health threat, necessitating the development of novel antimicrobial agents. Indole-3-carboxylic acid derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal activities.
One notable study explored a series of α,ω-di(indole-3-carboxamido)polyamine derivatives. These compounds exhibited significant intrinsic antimicrobial activity and also acted as antibiotic potentiators. For instance, a 5-bromo-substituted indole analogue demonstrated broad-spectrum activity, particularly against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MIC) as low as 0.28 µM[4]. The same compound was also found to enhance the efficacy of doxycycline against Pseudomonas aeruginosa by 21-fold[4]. The proposed mechanism of action involves the disruption of the bacterial membrane.
Table 1: Antimicrobial Activity of Selected Indole-3-Carboxamide-Polyamine Conjugates
| Compound ID | Modification | Target Organism | MIC (µM) | Doxycycline Potentiation (Fold Enhancement) |
| 13b | 5-Bromoindole-3-carboxamide-PA3-6-3 | S. aureus | ≤ 0.28 | N/A |
| A. baumannii | ≤ 0.28 | N/A | ||
| C. neoformans | ≤ 0.28 | N/A | ||
| P. aeruginosa | > 30 | 21 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Strains: Standard laboratory strains of the target microorganisms are used.
-
Culture Conditions: Bacteria are grown in Mueller-Hinton broth, and fungi in RPMI-1640 medium.
-
Compound Preparation: The test compounds are serially diluted in the appropriate culture medium in 96-well microtiter plates.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plates are incubated at 37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in oncology, with several indole-based drugs approved for clinical use. Indole-3-carboxylic acid derivatives have also demonstrated significant potential as anticancer agents, acting through various mechanisms.
Research has shown that indole-3-carboxylic acid can enhance the anticancer potency of doxorubicin by inducing cellular senescence in colorectal cancer cells[5][6][7]. This suggests a potential role for these compounds in combination therapies to improve the efficacy of existing chemotherapeutic agents. Another study reported that copper complexes of indole-2-carboxylic acid exhibit potent anticancer activity against breast cancer cell lines, with IC₅₀ values in the low micromolar range[7]. The proposed mechanism involves DNA binding and induction of apoptosis.
Table 2: Anticancer Activity of Selected Indole Carboxylic Acid Derivatives
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Mechanism of Action |
| Indole-3-carboxylic acid | LS180 (Colorectal) | CCK-8 | Synergizes with Doxorubicin | Induction of Cellular Senescence |
| ICA-Cu (Indole-2-carboxylic acid copper complex) | MCF-7 (Breast) | MTT | 5.43 | DNA Binding, Apoptosis Induction |
| MDA-MB-231 (Breast) | MTT | 5.69 | DNA Binding, Apoptosis Induction |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Human cancer cell lines are cultured in appropriate medium supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration that inhibits cell growth by 50%, is then calculated.
Antihypertensive Activity
The renin-angiotensin system (RAS) plays a crucial role in the regulation of blood pressure, and blockade of the angiotensin II type 1 (AT₁) receptor is a well-established therapeutic strategy for the treatment of hypertension. Several indole-3-carboxylic acid derivatives have been designed and synthesized as potent AT₁ receptor antagonists.
A study on novel indole-3-carboxylic acid derivatives demonstrated high nanomolar affinity for the AT₁ receptor, comparable to the clinically used drug losartan[8]. In spontaneously hypertensive rats, these compounds exhibited a significant and long-lasting reduction in blood pressure when administered orally, with some derivatives showing superior efficacy to losartan[8]. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the indole ring and the biphenyl tetrazole moiety for potent antagonist activity.
Diagram of Angiotensin II Receptor Blockade
Caption: Mechanism of action of indole-3-carboxylic acid derivatives as AT₁ receptor antagonists.
Neuroprotective Activity
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss and cognitive decline. Oxidative stress and neuroinflammation are key pathological features of these disorders. Indole-3-carbinol and its derivatives, which are structurally related to indole-3-carboxylic acid, have shown promising neuroprotective effects[9][10][11][12].
These compounds can exert their neuroprotective effects through multiple mechanisms, including the activation of the Nrf2-antioxidant responsive element (ARE) pathway, which is a major cellular defense mechanism against oxidative stress. They have also been shown to modulate neurotrophic factor signaling, such as the brain-derived neurotrophic factor (BDNF) pathway, which is crucial for neuronal survival and plasticity[12]. Furthermore, some indole derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Structure-Activity Relationships (SAR) and Future Directions
The diverse biological activities of indole-3-carboxylic acid derivatives highlight the importance of the substitution pattern on the indole ring and the nature of the appended functional groups. For instance, in the context of antimicrobial activity, the presence of a halogen, such as bromine at the C5 position, appears to enhance broad-spectrum activity[4]. In the case of antihypertensive agents, the specific nature of the N-substituent and the presence of a biphenyl tetrazole moiety are critical for potent AT₁ receptor antagonism[8].
Future research in this area should focus on:
-
Systematic SAR studies of this compound derivatives to optimize their potency and selectivity for specific biological targets.
-
Elucidation of the detailed mechanism of action for the most promising compounds through advanced biochemical and cellular assays.
-
In vivo efficacy and pharmacokinetic studies to assess the therapeutic potential of lead compounds in relevant animal models.
-
Exploration of novel therapeutic applications for this scaffold based on its diverse pharmacological profile.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct biological data on the parent molecule is limited, the extensive research on its derivatives clearly demonstrates the potential for this chemical class to yield potent and selective modulators of various biological targets. The synthetic accessibility of the core structure, coupled with the rich pharmacology of its analogs, provides a strong impetus for further investigation. This technical guide has provided a comprehensive overview of a plausible synthetic route and highlighted the key therapeutic areas where these compounds have shown promise. It is our hope that this information will serve as a valuable resource for researchers in the field and inspire the design and development of the next generation of indole-based medicines.
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Cadelis, M. M., et al. (2023). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 28(1), 123. [Link]
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Chen, Y., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 934003. [Link]
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Li, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Cancer Management and Research, 16, 123-135. [Link]
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Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]
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Singh, A. A., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. ResearchGate. [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
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Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]
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Khan, I., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Advances, 13(35), 24635-24648. [Link]
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Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 227, 113912. [Link]
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Cadelis, M. M., et al. (2023). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. National Center for Biotechnology Information. [Link]
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Reddy, G. S., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(17), 11533-11548. [Link]
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Singh, A. A., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. PubMed. [Link]
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Sharma, V., et al. (2021). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 26(19), 5937. [Link]
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Wang, D., et al. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(8), 2029. [Link]
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Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. (2019). PubMed. [Link]
-
Sharma, S., & Kumar, A. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Organic & Biomolecular Chemistry, 19(2), 245-269. [Link]
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Formylation and the Vilsmeier Reagent. (2018). ResearchGate. [Link]
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D-A. L., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 19(16), 4339-4342. [Link]
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Methodological & Application
Application Notes and Protocols: 7-Ethyl-1H-indole-3-carboxylic Acid as a Versatile Precursor for the Synthesis of Etodolac
Introduction: Strategic Synthesis of Etodolac
Etodolac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely recognized for its efficacy in managing the signs and symptoms of rheumatoid arthritis and osteoarthritis.[1] Its therapeutic action stems from the inhibition of prostaglandin synthesis, offering relief from pain and inflammation.[1] The synthesis of Etodolac has been a subject of considerable interest in pharmaceutical chemistry, with various routes developed to optimize yield, purity, and scalability.
This comprehensive guide details a robust and scientifically sound synthetic pathway to Etodolac, commencing from the strategic precursor, 7-ethyl-1H-indole-3-carboxylic acid. This approach is predicated on a logical and efficient two-step conversion of the carboxylic acid to the pivotal intermediate, 7-ethyltryptophol, which is then elaborated to the final active pharmaceutical ingredient (API). The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and a thorough understanding of the underlying chemical transformations.
Synthetic Strategy Overview
The synthetic journey from this compound to Etodolac is conceptually divided into three principal stages:
-
Synthesis of the Precursor: Preparation of this compound.
-
Reduction to the Key Intermediate: Conversion of this compound to 7-ethyltryptophol.
-
Final Assembly of Etodolac: Reaction of 7-ethyltryptophol with methyl 3-oxopentanoate and subsequent hydrolysis.
This application note will provide detailed protocols for each of these stages, supported by mechanistic insights and characterization data.
Diagram of the Overall Synthetic Pathway
Caption: Overall synthetic route from this compound to Etodolac.
Part 1: Synthesis of the Precursor, this compound
The synthesis of the indole-3-carboxylic acid moiety is a crucial first step. A common and effective method involves the Japp-Klingemann reaction, which constructs the indole ring system from a diazonium salt and a β-ketoester, followed by cyclization and hydrolysis.[2][3]
Protocol 1: Synthesis of this compound
This protocol is adapted from established indole synthesis methodologies.[4][5]
Step 1a: Diazotization of 2-Ethylaniline
-
In a jacketed reactor maintained at 0-5 °C, dissolve 2-ethylaniline (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.
Step 1b: Japp-Klingemann Reaction
-
In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol.
-
Cool the solution to 0-5 °C and slowly add a solution of sodium ethoxide in ethanol (1.1 eq).
-
To this enolate solution, add the previously prepared diazonium salt solution dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the hydrazone intermediate.
-
Filter the solid, wash with water, and dry under vacuum.
Step 1c: Fischer Indole Synthesis and Hydrolysis
-
Suspend the dried hydrazone in a mixture of ethanol and concentrated sulfuric acid (catalytic amount).
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Add a solution of sodium hydroxide (excess) to hydrolyze the resulting ethyl ester.
-
Continue heating at reflux for another 2-3 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate this compound.
-
Filter the solid, wash thoroughly with water, and dry in a vacuum oven at 60-70 °C.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Role |
| 2-Ethylaniline | 121.18 | 1.0 | Starting material |
| Sodium Nitrite | 69.00 | 1.1 | Diazotizing agent |
| Ethyl 2-methylacetoacetate | 144.17 | 1.0 | β-ketoester |
| Sodium Ethoxide | 68.05 | 1.1 | Base |
| Sulfuric Acid | 98.08 | Catalytic | Acid catalyst |
| Sodium Hydroxide | 40.00 | Excess | Hydrolysis agent |
Part 2: Reduction to the Key Intermediate, 7-Ethyltryptophol
The reduction of the carboxylic acid at the C3 position to the corresponding primary alcohol is the pivotal transformation that yields the direct precursor to Etodolac. This can be effectively achieved using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or a Borane-Tetrahydrofuran complex (BH₃·THF).[1][6][7] The choice of LiAlH₄ is highlighted here due to its high reactivity and efficacy in reducing carboxylic acids.
Causality of Experimental Choices:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, scrupulously dry solvents and glassware are essential for safety and to prevent the decomposition of the reagent.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
Controlled Addition: The LiAlH₄ is added portion-wise or as a solution to a cooled solution of the carboxylic acid to manage the exothermic nature of the initial acid-base reaction and subsequent reduction.
-
Work-up Procedure: The careful, sequential addition of water and then a sodium hydroxide solution is a standard quenching procedure for LiAlH₄ reactions (Fieser work-up). This safely neutralizes the excess reagent and precipitates the aluminum salts, facilitating their removal by filtration.
Protocol 2: LiAlH₄ Reduction of this compound
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.
-
Wash the filter cake with additional THF.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield crude 7-ethyltryptophol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Role |
| This compound | 203.23 | 1.0 | Substrate |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.0 - 3.0 | Reducing agent |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Solvent |
Experimental Workflow for Reduction
Caption: A step-by-step workflow for the reduction of the precursor to the key intermediate.
Part 3: Final Assembly of Etodolac
The final stage of the synthesis involves the construction of the pyran ring and the introduction of the acetic acid side chain. This is achieved by reacting 7-ethyltryptophol with methyl 3-oxopentanoate, followed by the hydrolysis of the resulting methyl ester to afford Etodolac.[4][8]
Protocol 3: Synthesis of Etodolac from 7-Ethyltryptophol
Step 3a: Condensation and Cyclization to Etodolac Methyl Ester
-
Dissolve 7-ethyltryptophol (1.0 eq) and methyl 3-oxopentanoate (1.2 eq) in a suitable aprotic solvent such as toluene or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the formation of the Etodolac methyl ester by TLC.
-
Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Etodolac methyl ester.
Step 3b: Hydrolysis to Etodolac
-
Dissolve the crude Etodolac methyl ester in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any unreacted starting material.
-
Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate Etodolac.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum to yield pure Etodolac.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Role |
| 7-Ethyltryptophol | 189.25 | 1.0 | Key Intermediate |
| Methyl 3-oxopentanoate | 130.14 | 1.2 | Building block |
| Sulfuric Acid | 98.08 | Catalytic | Acid catalyst |
| Sodium Hydroxide | 40.00 | 2.0 - 3.0 | Hydrolysis agent |
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Table of Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | Characteristic aromatic and ethyl group protons, broad singlet for COOH and NH protons.[9] | ~3300-2500 (O-H, N-H), ~1680 (C=O).[10] | Expected M+ at 203.09. |
| 7-Ethyltryptophol | Aromatic protons, ethyl group signals, and characteristic triplets for the -CH₂CH₂OH side chain.[11] | ~3400 (O-H, N-H), ~2960, 2870 (C-H).[6] | Expected M+ at 189.12.[11] |
| Etodolac | Complex pattern of aromatic and aliphatic protons corresponding to the final structure.[2] | ~3300-2500 (O-H), ~1700 (C=O).[12] | Expected M+ at 287.15.[12] |
Note: Specific chemical shifts and peak intensities are dependent on the solvent and instrument used. The data provided are general expected values.
Conclusion
This application note provides a detailed and logical synthetic route to the NSAID Etodolac, starting from the precursor this compound. The protocols are designed to be robust and scalable, with a clear explanation of the chemical principles and experimental considerations for each step. By following these guidelines, researchers and drug development professionals can confidently synthesize Etodolac with a high degree of purity and efficiency. The self-validating nature of the described protocols, coupled with the provided characterization data, ensures a reliable and reproducible synthetic process.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3308, Etodolac. Retrieved from [Link]
- Lü, Y., Lu, Z., & Su, W. (2010). Novel synthesis technology of 7-ethyltryptophol. Journal of Chemical Engineering of Chinese Universities, 24(1), 127-131.
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Patel, V. R., & Desai, H. T. (2013). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug. IOSR Journal of Applied Chemistry, 4(5), 3-5. Retrieved from [Link]
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Wentzel, L. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism [Video]. YouTube. Retrieved from [Link]
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Etodolac. In Wikipedia. Retrieved January 24, 2026, from [Link]
- Organic Reactions. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-158.
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Reissert Indole Synthesis. In Wikipedia. Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 198231, 7-Ethyltryptophol. Retrieved from [Link]
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chemeurope.com. Japp-Klingemann reaction. Retrieved from [Link]
- Bergman, J. (1971). Synthesis of 3-Substituted Indoles Starting from Isatin. Acta Chemica Scandinavica, 25, 1277-1278.
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Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S). Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis.
- A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. (2013). IOSR Journal of Applied Chemistry, 4(5), 3-5.
- U.S. Patent No. 4,703,126. (1987). Process for the production of 7-ethyl indole.
- Wang, J., Ju, M. Y., Wang, X., Ma, Y. N., Wei, D., & Chen, X. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267.
- Al-Hourani, B. J., Al-Jaber, H. I., & Al-Zereini, W. A. (2016). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Molecules, 21(4), 414.
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Application Notes and Protocols for the Utilization of 7-Ethyl-1H-indole-3-carboxylic Acid in Drug Synthesis
Introduction: The Strategic Value of the 7-Ethyl-1H-indole-3-carboxylic Acid Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Its derivatives have led to the development of numerous therapeutic agents, ranging from anti-inflammatory drugs to anti-cancer and anti-migraine medications.[2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's pharmacological profile.
This guide focuses on a particularly valuable, yet underexplored, building block: This compound . The presence of an ethyl group at the 7-position offers a unique steric and electronic profile that can influence receptor binding and metabolic stability. The carboxylic acid moiety at the 3-position serves as a versatile synthetic handle, enabling the creation of diverse libraries of amides and esters for drug discovery programs.
These application notes will provide a comprehensive overview of the synthesis of this compound and detailed protocols for its derivatization, empowering researchers to leverage this promising scaffold in their drug development endeavors.
Physicochemical Properties and Reactivity
This compound is a crystalline solid with the following key properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, methanol), sparingly soluble in non-polar solvents. |
The reactivity of this molecule is dominated by the carboxylic acid group and the electron-rich indole ring. The carboxylic acid can be readily activated for nucleophilic attack to form amides and esters. The indole nitrogen can be alkylated under basic conditions, and the aromatic ring is susceptible to electrophilic substitution, though the 3-position is already functionalized.
Synthesis of this compound: A Proposed Pathway
While a direct, one-pot synthesis of this compound is not extensively documented, a robust and logical two-step synthetic route can be employed starting from the commercially available precursor, 7-ethylindole. This pathway leverages well-established reactions in indole chemistry.
Figure 1: Proposed synthetic pathway to this compound.
Protocol 1: Vilsmeier-Haack Formylation of 7-Ethylindole
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2][3]
Materials:
-
7-Ethylindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool to 0 °C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 7-ethylindole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Once the ice has melted, slowly add a saturated solution of sodium bicarbonate until the mixture is alkaline (pH ~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-ethyl-1H-indole-3-carboxaldehyde can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Protocol 2: Oxidation of 7-Ethyl-1H-indole-3-carboxaldehyde
The oxidation of the aldehyde to a carboxylic acid is a standard transformation. Several oxidizing agents can be employed; potassium permanganate is a cost-effective and powerful option.
Materials:
-
7-Ethyl-1H-indole-3-carboxaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve 7-ethyl-1H-indole-3-carboxaldehyde (1 equivalent) in acetone in a round-bottom flask.
-
Oxidation: Prepare a solution of KMnO₄ (1.5 equivalents) in water and add it dropwise to the aldehyde solution at room temperature with vigorous stirring. The reaction is exothermic; maintain the temperature below 40 °C. A brown precipitate of manganese dioxide will form.
-
Reaction Monitoring: Stir the reaction mixture for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Acidification and Extraction: Remove the acetone under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid may form. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in Drug Synthesis: Amide and Ester Formation
The carboxylic acid functionality of this compound is a prime site for derivatization to generate libraries of amides and esters, which are common functional groups in many marketed drugs.[4]
Figure 2: General derivatization pathways for this compound.
Protocol 3: Amide Coupling via EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and efficient coupling system for the formation of amide bonds from carboxylic acids and amines.[5] This method is known for minimizing racemization when using chiral amines.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
EDC hydrochloride
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DCM or DMF, add the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents).
-
Activation: Cool the mixture to 0 °C and add EDC hydrochloride (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Table of Representative Amide Coupling Conditions:
| Amine Type | Coupling Reagents | Base | Solvent | Typical Yield |
| Primary Aliphatic | EDC, HOBt | DIPEA | DCM | 80-95% |
| Secondary Aliphatic | HATU | DIPEA | DMF | 75-90% |
| Aniline | T3P | Pyridine | Acetonitrile | 60-85% |
Protocol 4: Steglich Esterification
The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols, particularly useful for sterically hindered substrates.[6] It employs dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Materials:
-
This compound
-
Alcohol of interest
-
DCC
-
DMAP (catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Coupling: Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC.
-
Work-up: Filter off the precipitated DCU. Wash the filtrate sequentially with 0.5 N HCl and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
Pharmacological Relevance and Potential Applications
While specific biological activity data for derivatives of this compound are not extensively published, the broader class of indole-3-carboxylic acid derivatives has shown significant promise in various therapeutic areas:
-
Anti-inflammatory Agents: Indole-3-acetic acid derivatives, such as indomethacin, are potent non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[7] The 7-ethylindole scaffold is a key component of the NSAID etodolac, suggesting that derivatives of this compound could also exhibit anti-inflammatory properties.[6]
-
Anticancer Agents: The indole scaffold is present in numerous anti-cancer drugs. Indole-3-carboxylic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines, with some compounds showing promising activity.[1]
-
Antihypertensive Agents: Recent studies have identified indole-3-carboxylic acid derivatives as potent antagonists of the angiotensin II receptor 1 (AT1), demonstrating their potential for the treatment of hypertension.
The unique substitution pattern of this compound makes it a compelling starting point for the development of novel drug candidates in these and other therapeutic areas. The ethyl group at the 7-position can provide advantageous interactions within a receptor's binding pocket and may also influence the metabolic profile of the molecule.
Conclusion
This compound is a versatile and valuable building block for drug discovery. The synthetic protocols provided herein offer a reliable pathway to this compound and its subsequent derivatization into amides and esters. The established pharmacological importance of the indole-3-carboxylic acid scaffold, combined with the unique features of the 7-ethyl substituent, positions this molecule as a high-potential starting point for the development of next-generation therapeutics. Researchers are encouraged to utilize these protocols to explore the vast chemical space accessible from this promising intermediate.
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- Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7′-O-β-d-Glucopyranoside in Zea mays Seedlings. (n.d.). PMC.
- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). PubMed.
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- Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. (n.d.).
- Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (n.d.).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
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- Formation of indole trimers in Vilsmeier type reactions. (n.d.). Semantic Scholar.
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- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Etodolac via 7-Ethyltryptophol Intermediate
Introduction: Strategic Synthesis of Etodolac
Etodolac, chemically known as (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] Its mechanism of action involves the inhibition of prostaglandin synthesis by blocking cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2 over COX-1.[3][4]
While various synthetic routes to Etodolac have been explored, industrial and laboratory-scale syntheses predominantly converge on a key intermediate: 7-ethyltryptophol (2-(7-ethyl-1H-indol-3-yl)ethanol).[5][6] This application note provides a comprehensive guide to the synthesis of Etodolac, focusing on the preparation of this crucial intermediate and its subsequent conversion to the final active pharmaceutical ingredient (API).
The protocols detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and process optimization strategies to ensure high yield and purity.
The Core Synthetic Strategy: From 7-Ethyltryptophol to Etodolac
The most direct and widely documented pathway to Etodolac involves a two-stage process. The first stage is the synthesis of the 7-ethyltryptophol intermediate. The second stage involves the reaction of this intermediate with a ketoester to construct the pyrano[3,4-b]indole core and the acetic acid side chain of Etodolac.
Stage 1: Synthesis of the Key Intermediate: 7-Ethyltryptophol
The synthesis of 7-ethyltryptophol is a critical step, and several methods have been established. The most common and scalable approach is the Fischer indole synthesis, starting from 2-ethylphenylhydrazine.[6]
Reaction Mechanism: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone (in this case, 4-hydroxybutyraldehyde, derived from 2,3-dihydrofuran) to form a phenylhydrazone. This intermediate then undergoes a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia to form the indole ring.
Caption: Fischer Indole Synthesis of 7-Ethyltryptophol.
Protocol 1: Synthesis of 7-Ethyltryptophol
This optimized protocol utilizes concentrated sulfuric acid as a catalyst in a mixed solvent system to improve yield and purity.[6]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Ethylphenylhydrazine HCl | 174.65 | 10.0 g | 0.057 |
| 2,3-Dihydrofuran | 70.09 | 5.2 g (5.8 mL) | 0.074 |
| N,N-Dimethylacetamide (DMAc) | 87.12 | 50 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 1.0 mL | ~0.018 |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine N,N-dimethylacetamide (50 mL) and water (50 mL).
-
Reagent Addition: Add 2-ethylphenylhydrazine hydrochloride (10.0 g) to the solvent mixture and stir until fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the solution. An exotherm may be observed.
-
Addition of Dihydrofuran: Add 2,3-dihydrofuran (5.2 g) dropwise over 15-20 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 50°C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-ethyltryptophol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield a pure solid. The expected yield is approximately 75%.[6]
Stage 2: Conversion of 7-Ethyltryptophol to Etodolac
This stage involves the condensation of 7-ethyltryptophol with a ketoester, followed by hydrolysis to yield the final product.
Caption: Final steps in the synthesis of Etodolac.
Protocol 2: Synthesis of Etodolac from 7-Ethyltryptophol
This protocol describes the acid-catalyzed condensation to form the etodolac ester, followed by basic hydrolysis.[5][7]
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Step A: Ester Formation | |||
| 7-Ethyltryptophol | 189.25 | 5.0 g | 0.026 |
| Methyl 3-oxopentanoate | 130.14 | 4.1 g (4.0 mL) | 0.031 |
| Toluene or Xylene | - | 100 mL | - |
| p-Toluenesulfonic acid (p-TSA) | 172.20 | 0.25 g | 0.0014 |
| Step B: Hydrolysis | |||
| Etodolac Methyl Ester | 301.38 | (from Step A) | 0.026 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.1 g | 0.052 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Water (H₂O) | 18.02 | 25 mL | - |
Step-by-Step Procedure:
A. Formation of Etodolac Methyl Ester
-
Reaction Setup: To a solution of 7-ethyltryptophol (5.0 g) in toluene (100 mL) in a round-bottom flask, add methyl 3-oxopentanoate (4.1 g).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.25 g) as a catalyst.
-
Reaction: Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC. Some procedures suggest cooling the reaction to 0°C for 1.5 hours.[5]
-
Work-up: After completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with water (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude etodolac methyl ester. This crude ester is often used directly in the next step without further purification.
B. Hydrolysis to Etodolac
-
Reaction Setup: Dissolve the crude etodolac methyl ester in methanol (50 mL).
-
Base Addition: Add a solution of sodium hydroxide (2.1 g) in water (25 mL).
-
Reaction: Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).[5]
-
Acidification: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and acidify with 2N HCl until the pH is approximately 2-3. A precipitate will form.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude Etodolac can be recrystallized from a suitable solvent like ethanol/water to afford the pure product. The overall yield from 7-ethyltryptophol is typically in the range of 60-70%.
In-Process Controls and Validation
To ensure the integrity and reproducibility of the synthesis, the following analytical checkpoints are recommended:
-
TLC Monitoring: Use Thin Layer Chromatography at each stage to monitor the consumption of starting materials and the formation of products.
-
HPLC Analysis: High-Performance Liquid Chromatography should be used to determine the purity of the 7-ethyltryptophol intermediate and the final Etodolac product.
-
Spectroscopic Characterization: The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it matches the reference data for Etodolac.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chemical Hazards:
-
2-Ethylphenylhydrazine HCl: Toxic and a suspected carcinogen. Handle with extreme care.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with appropriate care to avoid contact with skin and eyes.
-
Toluene/Xylene: Flammable and toxic. Avoid inhalation and skin contact.
-
Sodium Hydroxide: Corrosive. Causes severe burns.
-
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of Etodolac, proceeding through the key intermediate 7-ethyltryptophol. By following the detailed procedures and incorporating the recommended in-process controls, researchers can reliably produce high-purity Etodolac for research and development purposes. The outlined Fischer indole synthesis for the intermediate and the subsequent condensation/hydrolysis sequence represent a field-proven and efficient pathway to this important NSAID.
References
- WO1996038452A1 - 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1h-indoles and method for their preparation.
- Synthesis of etodolac - ResearchG
- ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. PharmaCompass.
- Etodolac – Knowledge and References. Taylor & Francis.
- An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflamm
- Etodolac - Wikipedia.
- Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflamm
- Etodolac - LiverTox - NCBI Bookshelf.
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- 2. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. WO1996038452A1 - 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1h-indoles and method for their preparation - Google Patents [patents.google.com]
Application Notes and Protocols for 7-Ethyl-1H-indole-3-carboxylic Acid
Introduction: The Significance of the Indole Scaffold and 7-Position Substitution
The indole nucleus is a cornerstone of medicinal chemistry and chemical biology, forming the structural core of a vast array of natural products and synthetic compounds with profound biological activities.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin, indoles play a critical role in numerous physiological processes. The functionalization of the indole ring, particularly at the C3-position, has been a fertile ground for the discovery of novel therapeutic agents.[2]
This guide focuses on 7-ethyl-1H-indole-3-carboxylic acid , a derivative with significant potential in drug discovery and agrochemical research. The presence of an ethyl group at the 7-position can substantially influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, potentially offering a unique pharmacological profile compared to its unsubstituted counterpart, indole-3-carboxylic acid (a known plant auxin).[3][4] This document provides a comprehensive overview of the experimental procedures involving this compound, from its chemical synthesis and characterization to its potential biological applications and the protocols to investigate them.
I. Chemical Synthesis of this compound
While a direct, one-pot synthesis of this compound is not extensively documented, a robust and logical synthetic route can be devised based on established indole chemistry. The proposed pathway involves a two-step process starting from the commercially available 7-ethylindole: C3-formylation followed by oxidation of the resulting aldehyde.
Causality Behind the Synthetic Strategy:
The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. This reactivity is harnessed in the Vilsmeier-Haack formylation, a reliable method for introducing a formyl group at the C3 position of indoles. Subsequent oxidation of the aldehyde to a carboxylic acid is a standard and high-yielding transformation. This two-step approach is often more efficient and provides better control than direct carboxylation of the indole, which can sometimes lead to mixtures of N- and C3-carboxylated products.[1]
Protocol 1: Synthesis of 7-Ethyl-1H-indole-3-carbaldehyde
Materials:
-
7-Ethylindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), cool a solution of anhydrous DMF (3 equivalents) in DCM to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF solution, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 7-ethylindole (1 equivalent) in anhydrous DCM.
-
Slowly add the solution of 7-ethylindole to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.
-
Continue stirring until the evolution of gas ceases and the mixture is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 7-ethyl-1H-indole-3-carbaldehyde by silica gel column chromatography using a hexane-ethyl acetate gradient.
Protocol 2: Oxidation to this compound
Materials:
-
7-Ethyl-1H-indole-3-carbaldehyde
-
t-Butanol
-
Water
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-ethyl-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of t-butanol and water.
-
Add 2-methyl-2-butene (5 equivalents) to the solution. This acts as a scavenger for the hypochlorite byproduct.
-
In a separate flask, prepare a solution of sodium chlorite (4 equivalents) and sodium dihydrogen phosphate (4 equivalents) in water.
-
Slowly add the sodium chlorite/sodium dihydrogen phosphate solution to the aldehyde solution at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel chromatography if necessary.
II. Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 1: Expected Physicochemical Properties
| Property | Expected Value/Observation |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base. Limited solubility in non-polar solvents.[5] |
| Melting Point | To be determined experimentally |
Protocol 3: Spectroscopic and Analytical Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethyl group, the carboxylic acid proton, and the N-H proton. Expected chemical shifts (δ) are approximately:
-
12.0-12.5 ppm (s, 1H, COOH)
-
11.5-12.0 ppm (s, 1H, NH)
-
7.8-8.2 ppm (d, 1H, H4)
-
~7.9 ppm (s, 1H, H2)
-
6.9-7.2 ppm (m, 2H, H5 and H6)
-
~2.9 ppm (q, 2H, CH₂)
-
~1.3 ppm (t, 3H, CH₃)
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will confirm the presence of 11 distinct carbon atoms. Expected chemical shifts (δ) are approximately:
-
~165 ppm (COOH)
-
~137 ppm (C7a)
-
~130 ppm (C2)
-
~125-128 ppm (C3a, C7)
-
~118-122 ppm (C4, C5, C6)
-
~108 ppm (C3)
-
~24 ppm (CH₂)
-
~15 ppm (CH₃)
-
B. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 188.2. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
C. Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands:
-
Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹
-
N-H stretch around 3300-3400 cm⁻¹
-
C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹
-
Aromatic C-H and C=C stretches in the fingerprint region.
-
D. Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the recommended method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.
III. Potential Biological Applications and Screening Protocols
Based on the known activities of related indole-3-carboxylic acid derivatives, this compound is a promising candidate for investigation in several biological areas.
A. Auxin-like Activity in Plant Biology
Indole-3-acetic acid (IAA) is the primary natural auxin in plants, regulating numerous aspects of growth and development.[3][6] Synthetic auxins are widely used as herbicides.[4] The structural similarity of this compound to IAA suggests it may act as an auxin analog or antagonist.
This assay is a standard method to assess auxin-like or anti-auxin activity.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium, including vitamins
-
Sucrose
-
Agar
-
This compound stock solution in DMSO
-
Indole-3-acetic acid (IAA) as a positive control
-
Sterile petri dishes
-
Growth chamber
Procedure:
-
Prepare MS agar plates containing a range of concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include control plates with DMSO only and plates with IAA.
-
Sterilize Arabidopsis seeds and sow them on the prepared plates.
-
Cold-stratify the seeds at 4 °C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22 °C.
-
After 7-10 days, carefully remove the seedlings and measure the length of the primary root.
-
Analyze the data to determine if the compound inhibits or promotes root growth compared to the control. Inhibition of root elongation is a classic response to auxins.
B. Anti-inflammatory Activity
The anti-inflammatory drug Etodolac is a derivative of 7-ethyltryptophol, highlighting the potential of the 7-ethyl indole scaffold in developing anti-inflammatory agents.[7] A key mechanism of inflammation involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (as a positive control)
-
Griess Reagent
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells and cells treated with LPS and dexamethasone.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
In a parallel plate, assess the cytotoxicity of the compound at the tested concentrations using a cell viability assay to ensure that the reduction in NO is not due to cell death.
-
Calculate the percentage of NO inhibition and the IC₅₀ value.
IV. Visualizations
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Biological Screening Workflow
Caption: Workflow for evaluating the biological activity of the target compound.
References
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
-
Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
-
Demerson, C. A., et al. (1976). Etodolic acid and related compounds. A novel class of potent, non-narcotic analgesic agents. Journal of Medicinal Chemistry, 19(3), 391-395. [Link]
-
Gassman, P. G., & van Bergen, T. J. (1974). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 54, 91. [Link]
-
Al-Hiari, Y. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3333. [Link]
-
Zhao, Y. (2010). Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology, 61, 49-64. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Hayashi, K., et al. (2008). A new class of auxin antagonists that are selective for the TIR1 auxin receptor. Plant & Cell Physiology, 49(10), 1473-1483. [Link]
-
Tryptophan. In: Wikipedia. [Link]
-
Japp, F. R., & Klingemann, F. (1888). Ueber Benzolazo- und Benzolhydrazoverbindungen. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-551. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Bal, B. S., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 46(8), 1573-1575. [Link]
-
Green, L. M., & Reade, J. H. (1990). The Griess reaction and the indole-nitrite reaction. The Analyst, 115(4), 361-365. [Link]
-
Tiwari, R. K., et al. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Bioorganic & Medicinal Chemistry Letters, 16(2), 413-416. [Link]
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- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
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Application Notes and Protocols for In Vitro Evaluation of 7-Ethyl-1H-indole-3-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and structural versatility allow for interactions with a wide array of biological targets, leading to diverse pharmacological activities.[2] Derivatives of indole-3-carboxylic acid, in particular, have garnered significant attention for their potential as anticancer, antimicrobial, and antihypertensive agents.[1][4][5] The substitution at the 7-position of the indole ring with an ethyl group offers a promising avenue for modulating the parent molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency and selectivity.
This guide provides a comprehensive overview of key in vitro assays for characterizing the biological activities of novel 7-ethyl-1H-indole-3-carboxylic acid derivatives. The protocols detailed herein are designed to be robust and self-validating, providing researchers in drug discovery and development with the necessary tools to assess cytotoxicity, identify molecular targets, and elucidate mechanisms of action.
Section 1: Preliminary Cytotoxicity Screening - The MTT Assay
The initial step in evaluating any new chemical entity for potential anticancer activity is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6]
Causality Behind Experimental Choices:
The principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells. This assay is selected for initial screening due to its simplicity, high throughput compatibility, and sensitivity in detecting cytotoxic effects.[6] The choice of cancer cell lines for this initial screen is critical. A panel representing different cancer types (e.g., breast, lung, colon) is recommended to identify broad-spectrum activity or potential tissue-specific selectivity. For instance, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and HCT116 (colorectal carcinoma) are commonly used lines for initial screening.[7]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each this compound derivative in DMSO.
-
Perform serial dilutions in serum-free medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Data Presentation: Example IC50 Values
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Derivative 1 | 8.5 | 12.3 | 5.2 |
| Derivative 2 | > 100 | > 100 | > 100 |
| Derivative 3 | 2.1 | 4.7 | 1.8 |
| Doxorubicin | 0.5 | 0.8 | 0.4 |
Section 2: Target-Based Screening - Enzyme Inhibition Assays
Many indole derivatives exert their anticancer effects by inhibiting specific enzymes, such as protein kinases, which are crucial for cancer cell proliferation and survival.[5][10] An in vitro enzyme inhibition assay is a direct method to determine if a compound interacts with a purified enzyme.
Causality Behind Experimental Choices:
This assay is chosen to move from a phenotypic observation (cell death) to a specific molecular interaction. By testing the compounds against a panel of purified kinases known to be involved in cancer (e.g., CDK, PI3K, Akt), we can identify potential molecular targets.[5] The assay measures the formation of a product or the consumption of a substrate over time.[11] The choice of detection method (e.g., colorimetric, fluorometric, luminescent) depends on the specific enzyme and the availability of suitable substrates.[11]
Detailed Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Reagent Preparation:
-
Prepare an assay buffer specific to the kinase of interest (this typically includes a buffer salt, MgCl2, DTT, and BSA).
-
Reconstitute the purified active kinase and its specific substrate (peptide or protein) in the assay buffer.
-
Prepare a solution of ATP at a concentration close to its Km for the specific kinase.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the test compounds at various concentrations.
-
Add the purified kinase to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of product formed using an appropriate method (e.g., for ADP-Glo™ Kinase Assay, the remaining ATP is depleted, and the generated ADP is converted to ATP, which is then used to generate a luminescent signal).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.[12]
-
Data Presentation: Kinase Inhibition Profile
| Compound | CDK2 IC50 (µM) | PI3Kα IC50 (µM) | Akt1 IC50 (µM) |
| Derivative 3 | 0.8 | 15.2 | 25.6 |
| Staurosporine | 0.01 | 0.05 | 0.02 |
Section 3: Elucidating the Mechanism - Tubulin Polymerization Assay
Several indole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared by successful anticancer drugs like vinca alkaloids and taxanes.[2][6] This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Causality Behind Experimental Choices:
This cell-free assay provides direct evidence of a compound's interaction with tubulin. It is a crucial step in validating tubulin as a direct target. The assay relies on the principle that microtubule formation increases the light scattering of a solution, which can be monitored spectrophotometrically.[6]
Detailed Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Prepare a 10 mM stock of GTP in the same buffer.
-
Prepare test compounds and a positive control (e.g., colchicine) at 2x the final desired concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the 2x concentrated compounds.
-
Add the tubulin solution to each well and incubate on ice for 30 minutes.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the extent of inhibition by comparing the maximum absorbance of treated samples to the vehicle control.
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Section 4: Pathway Analysis - Western Blotting
Once a lead compound and its potential target are identified, it is essential to confirm its effect within a cellular context and understand its impact on downstream signaling pathways. Western blotting is a cornerstone technique for detecting and quantifying specific proteins in a complex mixture, such as a cell lysate.[4]
Causality Behind Experimental Choices:
Western blotting allows for the validation of the proposed mechanism of action. For example, if a compound is hypothesized to inhibit an upstream kinase, a Western blot can be used to detect a decrease in the phosphorylation of its downstream substrates. Similarly, if a compound is thought to induce apoptosis, the cleavage of caspase-3 or PARP can be assessed. This technique provides a semi-quantitative measure of protein expression and activation state.[3]
Signaling Pathway and Western Blot Workflow
Caption: Hypothesized pathway and the corresponding Western blot workflow.
Detailed Protocol: Western Blot for Pathway Analysis
-
Sample Preparation:
-
Treat cells with the this compound derivative at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.[4]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-cleaved caspase-3, anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands to quantify changes in protein expression or phosphorylation relative to the loading control.
-
Conclusion
The in vitro assays described in this guide provide a systematic approach to characterizing the biological activity of this compound derivatives. By starting with broad cytotoxicity screening and progressing to target-specific and pathway analysis assays, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. This structured approach, grounded in established methodologies, is fundamental to advancing novel indole derivatives through the drug discovery pipeline.
References
-
Dadashpour, S., & Emami, S. (2018). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. European Journal of Medicinal Chemistry, 150, 9–29. [Link]
-
Sharma, S. K., Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., & Mishra, R. K. (2012). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2- oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters. European Journal of Medicinal Chemistry, 48, 16–25. [Link]
-
Sravanthi, T. V., & Manju, S. L. (2016). Indoles - A promising scaffold for drug development. European Journal of Pharmaceutical Sciences, 91, 1–10. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
-
Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biochemistry. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG LABTECH. [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
-
ChemHelp ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Singh, P., & Kaur, M. (2022). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Conference Proceedings. [Link]
-
Zhang, Y., et al. (2016). Indole-3-carbinol induces apoptosis of chronic myelogenous leukemia cells through suppression of STAT5 and Akt signaling pathways. Food & Function. [Link]
-
Kaur, M., Singh, P., & Kumar, A. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Romagnoli, R., et al. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]
-
Shagufta, & Ahmad, I. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters. [Link]
-
Al-Ostoot, F. H., et al. (2022). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. European Journal of Medicinal Chemistry. [Link]
-
Wang, X., et al. (2022). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Medicinal Chemistry. [Link]
-
Pinney, K. G., et al. (2021). Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. Baylor University. [Link]
-
Gedia, M. I. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Research Square. [Link]
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Troubleshooting & Optimization
Navigating the Challenges of Fischer Indole Synthesis for 7-Ethyl-Indole Derivatives: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of substituted indoles is a cornerstone of many projects. The Fischer indole synthesis, a venerable and widely used method, often presents significant hurdles, particularly when targeting sterically hindered structures like 7-ethyl-indole derivatives.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and alternative synthetic strategies to empower you to overcome these challenges and achieve your synthetic goals.
Introduction: The 7-Ethyl-Indole Moiety and the Fischer Synthesis Hurdle
The 7-ethyl-indole scaffold is a key structural motif in various biologically active compounds, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][3] The classical Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazone, is often the go-to method for indole ring formation.[4][5][6] However, the presence of an ethyl group at the C7 position of the indole nucleus introduces significant steric hindrance, leading to a cascade of challenges that can derail the synthesis.[1][2]
The primary issues encountered are typically low yields, often in the range of 40-50%, and the formation of a complex mixture of byproducts, including intractable polymeric tars.[1][2][7] These challenges not only complicate the purification process but also impact the overall efficiency and cost-effectiveness of the synthetic route.[7]
This technical support center is designed to be your comprehensive resource for navigating these complexities. We will delve into the mechanistic underpinnings of the problems, provide actionable troubleshooting steps, and present validated alternative synthetic pathways.
Troubleshooting Guide: Common Issues and Solutions in the Fischer Indole Synthesis of 7-Ethyl-Indoles
This section addresses the most frequently encountered problems in a question-and-answer format, offering detailed explanations and practical solutions.
Q1: My reaction yield for the 7-ethyl-indole derivative is consistently low. What are the primary causes and how can I improve it?
Low yields in the Fischer indole synthesis of 7-ethyl-indoles are a common complaint. The root causes are multifaceted and often interconnected.
Underlying Causes:
-
Steric Hindrance: The ethyl group at the ortho position of the phenylhydrazine sterically hinders the key[7][7]-sigmatropic rearrangement step of the Fischer indole synthesis. This steric clash raises the activation energy of the desired cyclization pathway, making side reactions more competitive.
-
Side Reactions: The forcing conditions (strong acids and high temperatures) often required to overcome the steric hindrance can promote a variety of side reactions. These include:
-
Polymerization: The acidic environment can lead to the formation of purple-black sticky polymers, which are difficult to remove and significantly reduce the yield of the desired product.[7]
-
Incomplete Cyclization: The reaction may stall at the hydrazone stage or other intermediates, especially if the reaction conditions are not optimal.
-
Formation of Regioisomers: If an unsymmetrical ketone is used, a mixture of indole regioisomers can be formed.[5]
-
Troubleshooting and Optimization Strategies:
| Strategy | Detailed Action | Rationale |
| Optimize Acid Catalyst and Concentration | Screen a variety of Brønsted and Lewis acids (e.g., H₂SO₄, polyphosphoric acid (PPA), ZnCl₂, BF₃·OEt₂).[5][6] Start with milder acids and gradually increase the strength. Fine-tune the concentration of the chosen acid. | The choice of acid is critical. A stronger acid may be needed to drive the cyclization of the sterically hindered substrate, but it can also accelerate side reactions. Finding the right balance is key. |
| Temperature and Reaction Time Optimization | Methodically vary the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to identify the point of maximum product formation before significant decomposition occurs. | Higher temperatures can provide the energy to overcome the steric barrier but also promote degradation. A time-course study is essential to find the optimal balance. |
| Solvent Selection | Experiment with different solvents. While polar aprotic solvents like DMF and DMAc are common, consider less conventional options or co-solvent systems.[5][7] | The solvent can influence the solubility of intermediates and the stability of charged species in the reaction, thereby affecting the reaction pathway and yield. |
| In Situ Hydrazone Formation | Instead of isolating the 2-ethylphenylhydrazone, consider forming it in situ by reacting 2-ethylphenylhydrazine with the carbonyl compound directly in the presence of the acid catalyst. | This can be beneficial if the hydrazone is unstable under the reaction or purification conditions. |
Experimental Protocol: Optimized Fischer Indole Synthesis of 7-Ethyltryptophol
This protocol is an example of an optimized procedure for a challenging 7-ethyl-indole derivative.
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve 2-ethylphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol). Add the carbonyl compound (e.g., 2,3-dihydrofuran for 7-ethyltryptophol synthesis) and a catalytic amount of a weak acid (e.g., acetic acid). Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC).
-
Cyclization: In a separate flask, prepare the acid catalyst solution (e.g., a mixture of N,N-dimethylacetamide and water with concentrated sulfuric acid).[3] Cool the solution in an ice bath.
-
Reaction: Slowly add the hydrazone (or the in situ mixture) to the cold acid solution with vigorous stirring.
-
Heating: After the addition is complete, gradually heat the reaction mixture to the optimized temperature (e.g., 45°C) and maintain it for the optimized duration.[3]
-
Work-up and Purification: Cool the reaction mixture and quench by pouring it into ice-water. Neutralize the solution with a base (e.g., NaOH) to the appropriate pH.[3] Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may require column chromatography for purification.
Frequently Asked Questions (FAQs)
Q2: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is it and how can I prevent its formation?
The dark, tarry substance is likely a mixture of polymeric byproducts.[7] These are formed when the indole product or reaction intermediates undergo further reactions under the strong acidic conditions of the Fischer synthesis. The electron-rich indole ring is susceptible to acid-catalyzed polymerization.
Mitigation Strategies:
-
Use the mildest possible acid and lowest effective temperature to minimize acid-catalyzed degradation.
-
Shorten the reaction time. As mentioned earlier, a time-course study is crucial.
-
Consider a two-phase reaction system. In some cases, using a non-polar solvent in conjunction with an aqueous acid phase can help to extract the indole product into the organic phase as it is formed, thus protecting it from the acidic environment.
Q3: My starting phenylhydrazine is ortho-substituted with an ethyl group. Does this affect which isomer of the indole is formed?
Yes, the ortho-substituent has a strong directing effect. In the Fischer indole synthesis, the cyclization occurs at the unsubstituted ortho-position of the phenylhydrazine. Therefore, using 2-ethylphenylhydrazine will exclusively yield the 7-ethyl-indole derivative.
Logical Flow of Regioselectivity:
Caption: Leimgruber-Batcho synthesis of 7-ethyl-indole.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine. [8][9][10]While it is a classical method, modern variations using microwave irradiation have improved its efficiency. [11] Advantages:
-
Can be a one-pot procedure.
-
Microwave-assisted protocols can significantly reduce reaction times. [11] Challenges:
-
The mechanism can be complex, and side products are possible.
-
Requires an excess of the aniline, which can complicate purification.
Larock Indole Synthesis
The Larock indole synthesis is a powerful modern method that utilizes a palladium catalyst to couple an o-iodoaniline with a disubstituted alkyne. [12][13] Advantages:
-
Excellent regioselectivity. [13]* Good functional group tolerance.
-
Can be used to synthesize highly substituted indoles.
Mechanism Overview:
The reaction proceeds through a series of steps involving the palladium catalyst, including oxidative addition, alkyne insertion, and reductive elimination to form the indole ring. [12]
Caption: Simplified catalytic cycle of the Larock indole synthesis.
Conclusion
The synthesis of 7-ethyl-indole derivatives via the Fischer indole synthesis is a challenging yet achievable goal. By understanding the underlying mechanistic hurdles, particularly the steric effects of the 7-ethyl group, researchers can employ a systematic approach to troubleshoot and optimize their reactions. When the Fischer synthesis falls short, a range of powerful alternative methods, from the classical Leimgruber-Batcho and Bischler-Möhlau syntheses to the modern palladium-catalyzed Larock reaction, provide viable pathways to these important synthetic targets. This guide is intended to serve as a valuable resource, empowering you to navigate the complexities of indole synthesis with confidence and success.
References
- Gutmann, B., et al. (2013). On the Fischer indole synthesis of 7-ethyltryptophol—mechanistic and process intensification studies under continuous flow conditions. Organic Process Research & Development, 17(2), 294-302.
- IOSR Journal of Applied Chemistry. (2015).
- Google Patents. (2022).
- IOSR Journal of Applied Chemistry. (2015).
- UQ eSpace. (2013). On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- ResearchG
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Larock indole synthesis.
- ResearchGate. (n.d.). Larock Reaction in the Synthesis of Heterocyclic Compounds.
- Wikipedia. (n.d.). Larock indole synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- HETEROCYCLES, Vol 22, No I . I984.
- ResearchGate. (n.d.). Larock Reaction in the Synthesis of Heterocyclic Compounds.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- ResearchG
- chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
- ResearchG
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines.
- YouTube. (2024).
- ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of 7-ethylindole (7-ETI)...
- ResearchG
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- 8. researchgate.net [researchgate.net]
- 9. Bischler-Mohlau Indole Synthesis (Chapter 8) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Bischler-Möhlau Indole Synthesis [drugfuture.com]
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- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. DSpace [diposit.ub.edu]
Technical Support Center: Synthesis of 7-Ethyl-1H-indole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 7-ethyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during the synthesis of this valuable indole derivative. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to proactively optimize your synthetic strategy.
Introduction to Synthetic Challenges
The synthesis of this compound, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. The most common synthetic routes involve the construction of the indole nucleus, with the Fischer indole synthesis being a prominent method.[1][2] The primary challenges stem from the harsh acidic conditions typically employed, which can lead to the formation of intractable polymeric materials and other byproducts.[3] Furthermore, controlling regioselectivity and ensuring the stability of the indole core throughout the synthetic sequence are critical considerations.
This guide will focus on the most probable and widely applicable synthetic strategies, breaking down the potential pitfalls at each stage and offering validated solutions.
Troubleshooting Guide: Navigating Common Side Reactions
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Fischer Indole Synthesis Approach
The Fischer indole synthesis is a robust method for forming the indole ring. For this compound, this would typically involve the reaction of 2-ethylphenylhydrazine with a suitable three-carbon carbonyl compound bearing a carboxyl group or its precursor. A common choice is pyruvic acid or its ethyl ester to form an indole-2-carboxylic acid, which would then require a subsequent decarboxylation and re-introduction of the carboxyl group at the 3-position, or more directly, using a precursor like ethyl glyoxalate or a derivative.
Q1: My Fischer indole synthesis reaction has turned into a dark, tarry mess with very low yield of the desired indole. What is happening and how can I prevent it?
A1: This is the most common problem in Fischer indole synthesis and is due to acid-catalyzed polymerization of the indole product and/or degradation of reaction intermediates.[3]
-
Causality: Strong protic acids like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), combined with high temperatures, create an environment where the electron-rich indole nucleus can undergo intermolecular electrophilic substitution, leading to polymer formation. The enamine intermediate in the Fischer mechanism can also be susceptible to degradation under these harsh conditions.
-
Solutions & Troubleshooting Workflow:
-
Modify Your Acid Catalyst: Switch from strong, non-oxidizing acids to milder alternatives.
-
Lewis Acids: Zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are often effective and less prone to causing polymerization.[2]
-
Solid-Supported Acids: Amberlyst-15 or other acidic resins can be used. These have the advantage of being easily filtered off, simplifying workup.
-
Polyphosphoric Acid (PPA): Can be an effective catalyst, but temperature control is crucial.[1]
-
-
Optimize Reaction Temperature: High temperatures accelerate both the desired reaction and the undesired polymerization.
-
Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Start with lower temperatures and gradually increase if necessary. Even extending the reaction time at a lower temperature is preferable to a rapid reaction at a high temperature that results in polymerization.
-
-
Solvent Choice: The choice of solvent can influence the reaction outcome.
-
High-boiling point solvents like toluene or xylene can be effective. In some cases, using the acid itself as the solvent (e.g., acetic acid) can be a good option.
-
-
Slow Addition: If the reaction is highly exothermic, consider slow addition of the catalyst or one of the reactants to maintain better temperature control.
-
| Parameter | Problematic Condition | Recommended Modification | Rationale |
| Acid Catalyst | Conc. H₂SO₄, Conc. HCl | ZnCl₂, BF₃·OEt₂, p-TSA, PPA | Milder acids are less likely to promote polymerization.[2][3] |
| Temperature | > 100 °C (often reflux) | 60-80 °C, or lowest effective temp. | Reduces the rate of side reactions and degradation.[3] |
| Solvent | Low-boiling alcohols | Toluene, Xylene, Acetic Acid | Allows for better temperature control and reaction medium. |
Q2: I am getting a mixture of indole isomers from my Fischer indole synthesis. How can I improve the regioselectivity for the 7-ethyl isomer?
A2: The formation of regioisomers in the Fischer indole synthesis arises from the direction of the[4][4]-sigmatropic rearrangement when using an unsymmetrical phenylhydrazine. However, with 2-ethylphenylhydrazine, the primary cyclization should lead to the 7-ethylindole. If you are observing other isomers, it may be due to impurities in your starting material or unexpected rearrangements.
-
Causality: The regioselectivity of the cyclization step is influenced by both steric and electronic factors of the substituents on the phenylhydrazine ring.[5][6] An electron-donating group (like ethyl) at the ortho position generally directs the cyclization to the unsubstituted ortho position (the 7-position of the resulting indole).
-
Solutions & Troubleshooting Workflow:
-
Confirm Starting Material Purity: Ensure your 2-ethylphenylhydrazine is free of other isomers (e.g., 3-ethyl or 4-ethylphenylhydrazine). Use NMR and GC-MS to verify purity.
-
Catalyst Choice: The choice of acid catalyst can sometimes influence the regiochemical outcome. Experiment with different Lewis acids to see if the isomer ratio improves.
-
Computational Modeling: For complex systems, density functional theory (DFT) calculations can predict the transition state energies for the different possible cyclization pathways and help in selecting conditions that favor the desired isomer.[5][6]
-
Part 2: Japp-Klingemann Reaction for Hydrazone Precursor
A viable route to the necessary phenylhydrazone for the Fischer indole synthesis is the Japp-Klingemann reaction.[2] This involves reacting the diazonium salt of 2-ethylaniline with a β-keto ester or β-dicarbonyl compound that can serve as a precursor to the 3-carboxylic acid moiety.
Q3: My Japp-Klingemann reaction is giving a low yield of the desired hydrazone and a lot of colored byproducts. What could be the issue?
A3: The Japp-Klingemann reaction is sensitive to pH and temperature, and deviation from optimal conditions can lead to side reactions.
-
Causality:
-
Incorrect pH: The reaction requires a basic or neutral pH to deprotonate the β-dicarbonyl compound, allowing it to act as a nucleophile. If the solution is too acidic, the diazonium salt may decompose, or the coupling reaction will not proceed efficiently. If it is too basic, the diazonium salt can convert to a non-reactive diazotate anion.
-
Formation of Stable Azo Compounds: Instead of the desired hydrazone, a stable azo compound may form, which does not proceed to the final product. This can sometimes occur if the subsequent hydrolysis and rearrangement steps are inhibited.[7]
-
Decomposition of Diazonium Salt: Diazonium salts are thermally unstable and will decompose if the temperature is not kept low (typically 0-5 °C) during their formation and reaction.
-
-
Solutions & Troubleshooting Workflow:
-
Strict Temperature Control: Maintain the temperature at 0-5 °C throughout the diazotization and coupling steps. Use an ice-salt bath if necessary.
-
pH Control: Carefully buffer the reaction mixture. The addition of sodium acetate or maintaining a pH between 5 and 7 is often optimal. Monitor the pH throughout the addition of the diazonium salt solution.
-
Choice of β-Keto Ester: The structure of the β-keto ester can influence the reaction outcome. Ensure it is readily enolizable under the reaction conditions.
-
Part 3: Final Hydrolysis Step
If the synthesis was carried out using an ester of the 3-carboxylic acid, a final hydrolysis step is necessary.
Q4: During the hydrolysis of my ethyl 7-ethyl-1H-indole-3-carboxylate, I am seeing significant decomposition of the product. How can I achieve clean hydrolysis?
A4: The indole nucleus can be sensitive to harsh basic conditions, especially at elevated temperatures.[8]
-
Causality: Strong bases like sodium hydroxide or potassium hydroxide at high temperatures can lead to degradation of the indole ring. Additionally, if there are any residual alkylating agents or reactive intermediates from previous steps, N-alkylation can occur as a side reaction.[8][9]
-
Solutions & Troubleshooting Workflow:
-
Use Milder Conditions:
-
Lithium Hydroxide (LiOH): Use LiOH in a mixture of THF and water at room temperature. This is often sufficient to hydrolyze the ester without causing significant degradation of the indole ring.[8]
-
Lower Temperature: If using NaOH or KOH, perform the reaction at a lower temperature for a longer period.
-
-
Ensure Purity of Starting Material: Make sure the starting ester is free from any reagents from the previous steps that could cause side reactions under basic conditions.
-
Inert Atmosphere: Performing the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative degradation, which can be promoted under basic conditions.
-
Experimental Protocols
Protocol 1: Fischer Indole Synthesis using a Mild Lewis Acid Catalyst
This protocol is designed to minimize the formation of polymeric byproducts.
-
Hydrazone Formation (if not done in situ):
-
In a round-bottom flask, dissolve 2-ethylphenylhydrazine (1.0 eq) and the chosen keto-acid or keto-ester (e.g., ethyl 2-oxobutanoate) (1.05 eq) in ethanol or acetic acid.
-
Stir the mixture at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting hydrazine.
-
If the hydrazone precipitates, it can be filtered, washed with cold ethanol, and dried. Otherwise, it can be used directly in the next step.
-
-
Indole Cyclization:
-
To a flask containing the hydrazone (1.0 eq), add a suitable solvent such as toluene.
-
Add zinc chloride (ZnCl₂) (1.5 - 2.0 eq) portion-wise.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with ice-water.
-
Extract the product with ethyl acetate. The organic layer should be washed with a dilute solution of EDTA to remove zinc salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will likely contain some baseline impurities (polymers). A silica gel column chromatography is often necessary. A gradient elution from hexane to ethyl acetate is a good starting point. The product, being an acid, may streak on the column. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape.
-
Frequently Asked Questions (FAQs)
Q: Can I use the Vilsmeier-Haack reaction to introduce the carboxylic acid group at the 3-position?
A: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the C3 position of indoles.[10][11] You could synthesize 7-ethylindole first and then perform a Vilsmeier-Haack formylation to get 7-ethyl-1H-indole-3-carbaldehyde. This aldehyde can then be oxidized to the carboxylic acid using an oxidant like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). This multi-step process can be a good alternative if the direct Fischer indole synthesis with a carboxylic acid precursor is problematic. However, be aware that the Vilsmeier-Haack reaction itself can have side reactions, and the subsequent oxidation step will require optimization.
Q: My final product is an off-white or brownish solid, even after column chromatography. How can I get a purer, colorless product?
A: The color is likely due to trace amounts of oxidized or polymeric impurities. Recrystallization is the best method for final purification. A solvent system of ethanol/water, acetone/hexane, or ethyl acetate/heptane is a good starting point. Dissolve the product in the minimum amount of hot solvent and allow it to cool slowly. If the color persists, you can try treating a solution of the product with a small amount of activated charcoal before filtering and recrystallizing.
Q: Is it possible to synthesize this compound via a Reissert synthesis?
A: The Reissert indole synthesis is another classical method that could be adapted.[4] It would involve the condensation of 2-ethyl-6-nitrotoluene with diethyl oxalate, followed by reductive cyclization. While this route is plausible, it may be longer and the starting 2-ethyl-6-nitrotoluene may not be readily available. Side reactions in the Reissert synthesis can include incomplete cyclization or the formation of quinoline byproducts.
Visualizing Reaction Pathways
Fischer Indole Synthesis and Polymerization Side Reaction
Caption: Main pathway of the Fischer indole synthesis and the polymerization side reaction.
Japp-Klingemann Reaction and Azo-Compound Side Reaction
Caption: Japp-Klingemann reaction pathway and potential formation of a stable azo byproduct.
References
-
Taber, D. F., & Stachel, S. J. (2017). Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products. RSC Advances, 7(85), 53965–53985. [Link]
-
Inman, W. D., & Moody, C. J. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2021, January 4). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
Nie, X., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6297–6304. [Link]
-
Chen, C. M., & Ertl, J. R. (1994). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 104(2), 577–579. [Link]
-
Black, D. St.C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1771-1781. [Link]
-
Kumar, I., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(14), 2655–2677. [Link]
- Demerson, C. A., et al. (1996). 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1h-indoles and method for their preparation. (Patent No. WO 1996/038452 A1).
-
Al-Fahad, A. J., et al. (2018). Ethyl 1H-indole-2-carboxylate. IUCrData, 3(6), x180803. [Link]
-
Ishii, H., & Murakami, Y. (2003). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 14, 692–703. [Link]
-
Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-106). John Wiley & Sons, Ltd. [Link]
-
Chen, C. M., & Ertl, J. R. (1994). Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 104(2), 577-579. [Link]
- Kumar, S., et al. (2008). Process for the preparation of indole derivatives. (Patent No. WO 2008/072257 A2).
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
ResearchGate. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]
-
Al-Zaydi, K. M. (2011). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 16(7), 5575-5585. [Link]
-
ResearchGate. (2018). (PDF) Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]
-
Nie, X., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6297-6304. [Link]
-
ResearchGate. (2022). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (n.d.). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. Retrieved from [Link]
-
Nie, X., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. [Link]
-
Organic Letters. (2016). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. [Link]
-
Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]
-
Pálfi, V., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC, 1(4), 517-525. [Link]
-
Murakami, Y., et al. (1983). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. Heterocycles, 20(10), 1983-1986. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
Sources
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Technical Support Center: Purification of 7-Ethyl-1H-indole-3-carboxylic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of crude 7-ethyl-1H-indole-3-carboxylic acid (CAS 948581-62-2). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable synthetic intermediate in high purity. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to streamline your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for this compound.
Q1: What are the most common impurities I should expect in my crude product?
A: The impurity profile largely depends on the synthetic route. For instance, syntheses involving Fischer indole cyclization can introduce regioisomeric indolyl species and unreacted starting materials like 2-ethylphenylhydrazine.[1][2] Palladium-catalyzed reactions may leave residual metal catalysts.[3] Due to the electron-rich nature of the indole ring, oxidative degradation is also a common issue, leading to colored impurities. The inherent reactivity of indoles can favor reactions at other positions, such as C2 or C7, creating isomeric byproducts that can be challenging to separate.[3]
Q2: What is the most robust, first-line purification method for this compound?
A: For a carboxylic acid like this, acid-base extraction is the most powerful and scalable initial purification technique.[4][5] This method selectively isolates the acidic product from neutral or basic impurities. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to its water-soluble carboxylate salt.[5][6] This salt partitions into the aqueous layer, leaving non-acidic impurities behind. Subsequent acidification of the aqueous layer precipitates the purified product.[6]
Q3: My crude product is a solid. Should I try recrystallization first?
A: Recrystallization is an excellent secondary purification step, especially after an initial clean-up by acid-base extraction, or if you have high confidence that the main impurities have significantly different solubilities. However, if your crude material is heavily contaminated or oily, direct recrystallization may result in poor recovery or oiling out. A preliminary acid-base extraction is often more effective at removing bulk impurities, providing a much cleaner solid that is more amenable to efficient recrystallization.[7][8]
Q4: How do I select an appropriate solvent system for recrystallization?
A: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the properties of related indole carboxylic acids, a good starting point is to screen polar protic solvents and mixtures.[9][10]
| Solvent/System | Rationale & Comments |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water can be added dropwise as an anti-solvent to the hot solution until turbidity appears, which is then cleared by adding a few drops of ethanol. Slow cooling should yield crystals. |
| Ethyl Acetate/Hexanes | Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexanes portion-wise until the solution becomes cloudy. Re-heat to clarify and allow to cool slowly. This system is effective for moderately polar compounds. |
| Isopropanol | A single-solvent system that often works well for compounds of this type. |
| Toluene | While less common for polar compounds, the ethyl group may impart sufficient solubility in hot toluene for recrystallization, potentially leaving more polar impurities behind. |
Q5: Is silica gel column chromatography a viable option?
A: Yes, but it requires specific considerations for carboxylic acids. Carboxylic acids often streak or show poor peak shape on standard silica gel due to strong interactions with the acidic silanol groups.[11] To achieve good separation, it is crucial to add a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid , to the eluent (e.g., ethyl acetate/hexanes).[11] This suppresses the deprotonation of your target compound, leading to sharper peaks and better resolution.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem: My crude product is a dark, sticky oil or tar and will not solidify.
-
Causality: This is common when residual solvents, low-melting impurities, or polymeric byproducts are present. The Fischer indole synthesis, if performed at high temperatures, is known to sometimes produce tarry substances.[2][12]
-
Solution Path:
-
Avoid direct crystallization. Do not attempt to recrystallize an oil directly.
-
Perform Acid-Base Extraction: Dissolve the oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Proceed with the acid-base extraction protocol (see Part 3). This will selectively pull your product into the aqueous phase, leaving the "tar" behind in the organic layer.
-
Precipitation: After re-acidifying the aqueous layer, your product should precipitate as a solid. If it oils out again, try adding the acidified aqueous solution to a rapidly stirring, cold anti-solvent like hexanes.
-
Problem: My recovery from recrystallization is very low.
-
Causality: This can be due to several factors: using too much solvent, cooling the solution too quickly, or the product having significant solubility in the solvent even at low temperatures.
-
Solution Path:
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Crashing the product out of solution by rapid cooling traps impurities and reduces the formation of a proper crystal lattice.
-
Solvent System Optimization: Your chosen solvent may be too good. Re-evaluate using a binary solvent system (e.g., Ethanol/Water) to better control the solubility differential.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization or purify the residue by column chromatography to recover the remaining product.
-
Problem: An intractable emulsion formed during my acid-base extraction.
-
Causality: Emulsions are common when fine particulate matter is present or when the densities of the aqueous and organic layers are too similar. Vigorous shaking of the separatory funnel exacerbates this.
-
Solution Path:
-
Be Patient: Allow the funnel to stand undisturbed for 10-20 minutes.
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine) solution. This increases the ionic strength and density of the aqueous layer, which often helps break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times to mix the layers.
-
Filtration: If particulate matter is the cause, filter the entire mixture through a pad of Celite®.
-
Problem: My purified product is still colored (yellow, brown, or pink).
-
Causality: Indole rings are susceptible to air oxidation, which forms highly colored, conjugated impurities.
-
Solution Path:
-
Charcoal Treatment: During recrystallization, after the product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Swirl for a few minutes, then perform a hot filtration through Celite® or fluted filter paper to remove the charcoal and adsorbed impurities. Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Sodium Dithionite Wash: During the acid-base workup, a wash with a fresh solution of sodium dithionite (Na₂S₂O₄) can sometimes reduce colored oxidative byproducts.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is the recommended first step for purifying crude this compound.
-
Dissolution: Dissolve the crude material (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude).
-
Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing & Separation: Stopper the funnel and invert it several times, venting frequently to release CO₂ gas. Gently swirl or rock the funnel for 2-3 minutes. Allow the layers to separate.
-
Collect Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Add a fresh portion of NaHCO₃ solution to the organic layer in the funnel and repeat the extraction process twice more to ensure all the carboxylic acid is removed. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh ethyl acetate to remove any trapped neutral organic impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the pH is ~2 (check with pH paper). The purified product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold hexanes to aid drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight. Confirm purity by ¹H NMR and melting point.
Protocol 2: Purification by Recrystallization
This protocol is ideal as a final polishing step after acid-base extraction.
-
Solvent Addition: Place the crude or semi-purified solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of your chosen solvent system (e.g., 9:1 ethanol/water).
-
Heating: Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if you performed a charcoal treatment, perform a hot filtration through a pre-warmed funnel with fluted filter paper or Celite®.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Part 4: Visualization & Workflow Diagrams
Diagram 1: Decision Workflow for Purification
Caption: Decision tree for selecting the optimal purification strategy.
Diagram 2: Mechanism of Acid-Base Extraction
Caption: Chemical principle of purification via acid-base extraction.
References
- CN115232054A - 7-ethyl tryptophol intermediate compound - Google Patents.
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. Available at: [Link]
- WO1996038452A1 - 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1h-indoles and method for their preparation - Google Patents.
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available at: [Link]
-
An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. - IOSR Journal. Available at: [Link]
-
Isolation of a Carboxylic acid : r/chemhelp - Reddit. Available at: [Link]
-
7-Ethyltryptophol | C12H15NO | CID 198231 - PubChem - NIH. Available at: [Link]
-
Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
- CN1807412A - Indole-3-formic acid purification process - Google Patents.
- WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol - Google Patents.
-
Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis 1 | Plant Physiology | Oxford Academic. Available at: [Link]
-
Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
(PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides - ResearchGate. Available at: [Link]
-
Column chromatography of carboxylic acids? : r/chemistry - Reddit. Available at: [Link]
- US2248155A - Process for the production of indole acids - Google Patents.
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optimizing reaction conditions for 7-ethyl-1H-indole-3-carboxylic acid
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing the synthesis of 7-ethyl-1H-indole-3-carboxylic acid. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot and refine your experimental conditions effectively.
Section 1: Foundational Synthesis Strategy via Fischer Indolization
The Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole core.[1][2] For the specific target of this compound, this approach involves the acid-catalyzed cyclization of a hydrazone formed from (2-ethylphenyl)hydrazine and pyruvic acid. The ethyl group at the 7-position is an electron-donating group, which generally speeds up the key[3][3]-sigmatropic rearrangement step in the mechanism.[4]
Experimental Workflow: Fischer Indole Synthesis
Caption: General workflow for the Fischer indole synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal starting materials for this synthesis?
The recommended starting materials are (2-ethylphenyl)hydrazine (or its hydrochloride salt) and pyruvic acid . Using a pyruvate ester (e.g., ethyl pyruvate) is also a common and effective strategy, which would yield the corresponding ester of the final product. The ester can then be hydrolyzed to the carboxylic acid in a subsequent step.
Q2: Which acid catalyst is best for the Fischer indole synthesis?
The choice of acid catalyst is critical and depends on the substrate's sensitivity and the desired reaction vigor.[2] Both Brønsted and Lewis acids are effective.[5]
| Catalyst | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Polyphosphoric Acid (PPA) | 80-100°C | Excellent dehydrating agent; often gives high yields. | Highly viscous, making stirring and work-up difficult. Can cause charring at high temperatures. Mitigation: Use a mechanical stirrer and quench the reaction mixture carefully onto crushed ice. |
| Sulfuric Acid (H₂SO₄) | Diluted in Ethanol/Water, 70-90°C | Inexpensive and readily available. | Can lead to sulfonation or polymerization side reactions, especially with sensitive substrates.[1] Mitigation: Use moderate concentrations and temperatures; monitor reaction closely. |
| Zinc Chloride (ZnCl₂) | Fused, in high-boiling solvent (e.g., Toluene) or neat, 100-140°C | Potent Lewis acid, effective for less reactive substrates. | Must be anhydrous as it is hygroscopic. Can be difficult to remove during work-up. Mitigation: Use freshly fused ZnCl₂ and perform an aqueous work-up with a mild acid to dissolve any remaining salts. |
| p-Toluenesulfonic Acid (pTSA) | Reflux in Toluene with Dean-Stark trap | Milder than H₂SO₄; allows for azeotropic removal of water. | May be less effective for challenging cyclizations. Mitigation: Use a higher catalyst loading or a higher boiling point solvent if the reaction is sluggish. |
Q3: How does the 7-ethyl group affect the reaction conditions?
The ethyl group at the ortho-position of the phenylhydrazine is an electron-donating group (EDG). In the Fischer synthesis mechanism, EDGs on the aryl ring generally accelerate the reaction by stabilizing the carbocationic intermediates formed during the[3][3]-sigmatropic rearrangement.[4] This means the cyclization should proceed under relatively mild conditions compared to substrates with electron-withdrawing groups. However, the ortho position can also introduce steric hindrance, potentially requiring slightly higher temperatures to overcome the energy barrier for cyclization.
Section 3: Troubleshooting Guide
Problem: Low or No Product Yield
This is the most common issue. A systematic approach is crucial for diagnosis.
Caption: Decision tree for troubleshooting low product yield in the synthesis of this compound.
Q: My reaction mixture turned dark and formed a tar-like substance. What happened?
This strongly suggests polymerization. Indoles, especially under strong acidic conditions and high temperatures, are prone to acid-catalyzed polymerization.[1]
-
Causality: The electron-rich indole nucleus can be protonated at the C3 position, generating an electrophilic indoleninium ion that can be attacked by another neutral indole molecule, initiating a chain reaction.
-
Solution:
-
Reduce Temperature: Operate at the lowest temperature that still allows for efficient cyclization.
-
Use a Milder Catalyst: Switch from PPA or concentrated H₂SO₄ to pTSA or a Lewis acid like ZnCl₂.
-
Shorten Reaction Time: Monitor the reaction by TLC and stop it as soon as the starting hydrazone is consumed.
-
Q: My final product seems to be decarboxylating. How can I prevent this?
Indole-3-carboxylic acids can be susceptible to decarboxylation, particularly when heated strongly in an acidic medium.
-
Causality: Protonation of the indole ring increases the electrophilicity of the C3 position, facilitating the loss of CO₂.
-
Solution:
-
Avoid Excessive Heat: During both the reaction and work-up, maintain moderate temperatures. If using PPA, do not exceed 100-110°C.
-
Ester Strategy: Synthesize the ethyl 7-ethyl-1H-indole-3-carboxylate first by using ethyl pyruvate. Esters are much more stable to decarboxylation. The ester can be hydrolyzed to the desired carboxylic acid under basic conditions (e.g., KOH in ethanol/water) in a separate, controlled step.
-
Problem: Product Purification & Characterization
Q: What is the best way to purify the final product?
Indole-3-carboxylic acids have a key physical property that aids purification: they are acidic.
-
Acid-Base Extraction: After quenching the reaction, basify the aqueous mixture with NaOH or KOH to a pH > 10. This deprotonates the carboxylic acid (and the indole N-H), forming a water-soluble salt. Wash this basic aqueous layer with a non-polar organic solvent (e.g., ether, hexane) to remove non-acidic, non-polar impurities.
-
Precipitation: Cool the clean aqueous layer in an ice bath and slowly acidify with a strong acid like HCl to a pH of approximately 3.[3] The this compound will precipitate out as a solid.
-
Filtration & Drying: Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry thoroughly.
-
Recrystallization: If the product is still impure, recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Q: What are the expected spectroscopic signatures for this compound?
While specific spectra should be run for confirmation, typical ¹H NMR and ¹³C NMR chemical shifts for indole scaffolds are well-documented.[6]
-
¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), three aromatic protons on the benzene portion of the indole, two protons on the pyrrole ring (one being a characteristic downfield singlet for the H2 proton), and two broad singlets for the N-H and COOH protons (which may be exchangeable with D₂O).
-
¹³C NMR: Expect distinct signals for the ethyl carbons, the aromatic carbons, the indole ring carbons (with C2 and C3 being characteristic), and a downfield signal for the carboxylic acid carbon (>165 ppm).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₁₁H₁₁NO₂ (189.0790 g/mol ) should be observed.
Detailed Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
(2-Ethylphenyl)hydrazine hydrochloride (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Polyphosphoric acid (PPA) (10-20x weight of hydrazine)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric Acid (HCl) solution (e.g., 2M)
-
Deionized Water
-
Crushed Ice
Procedure:
-
Hydrazone Formation (Optional Isolation):
-
In a round-bottom flask, dissolve (2-ethylphenyl)hydrazine hydrochloride in a minimal amount of warm ethanol.
-
Add pyruvic acid dropwise and stir the mixture at 60°C for 1 hour.
-
Cool the reaction, and the hydrazone may precipitate. It can be filtered and used directly or the reaction mixture can be used in situ. For better control, it is often preferable to take the crude reaction mixture to the next step directly.
-
-
Indolization:
-
In a larger three-neck flask equipped with a mechanical stirrer and a thermometer, pre-heat polyphosphoric acid to 80°C.
-
Slowly and carefully add the hydrazone (or the crude mixture from the previous step) to the hot PPA. The addition may be exothermic. Maintain the internal temperature between 90-100°C.
-
Stir the viscous mixture vigorously at 100°C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 30% ethyl acetate in hexane eluent and staining with p-anisaldehyde).
-
-
Work-up and Purification:
-
Allow the reaction to cool slightly (to ~60-70°C) before very carefully pouring it onto a large beaker of crushed ice with stirring.
-
Once the PPA is fully hydrolyzed, basify the acidic slurry by slowly adding 2M NaOH solution until the pH is >10. Ensure the mixture is cool during this process.
-
Wash the basic aqueous solution twice with diethyl ether to remove any non-acidic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify by slowly adding 2M HCl with stirring until the pH is ~3. A precipitate should form.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water.
-
Dry the product under vacuum to yield crude this compound.
-
-
Final Purification:
-
If necessary, recrystallize the crude product from an appropriate solvent like an ethanol/water mixture.
-
References
-
University of Wisconsin. Indoles. Available from: [Link]
- Google Patents. US4703126A - Process for the production of 7-ethyl indole.
-
Wang, Z., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available from: [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. Available from: [Link]
-
Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available from: [Link]
-
Choudhary, A. (2021). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]
-
Que, Y., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Plant Science. Available from: [Link]
- Google Patents. WO1996038452A1 - 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1h-indoles and method for their preparation.
-
Wang, Z., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers in Chemistry. Available from: [Link]
-
Maleš, M., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available from: [Link]
-
All 'Bout Chemistry. (2018). Part III (Fischer indole synthesis). YouTube. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 7-Ethyl-1H-indole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 7-ethyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to improve the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. This guide will focus on the most common synthetic routes, emphasizing the critical control points and providing solutions to frequently encountered problems. The primary synthetic strategy involves a two-stage approach: the formation of the 7-ethylindole core, typically via a Fischer indole synthesis, followed by the introduction of the carboxylic acid moiety at the C-3 position.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Fischer Indole Synthesis of the 7-Ethylindole Core
Question: My Fischer indole synthesis of 7-ethyltryptophol from 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran is consistently giving low yields (around 40-50%). How can I improve this?
Potential Causes & Solutions:
-
Suboptimal Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical in the Fischer indole synthesis.[1] Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly used.[1]
-
Troubleshooting:
-
Titrate Your Acid: Experiment with different acid catalysts (e.g., H₂SO₄, PPA, p-toluenesulfonic acid) and concentrations. A systematic optimization of the acid catalyst can significantly enhance the yield.[1]
-
Gradual Addition: For strong acids like H₂SO₄, slow, dropwise addition at a controlled temperature can prevent unwanted side reactions and degradation of starting materials.
-
-
-
Reaction Temperature and Time: The Fischer indole synthesis is temperature-sensitive.[1]
-
Troubleshooting:
-
Temperature Screening: Perform small-scale reactions at various temperatures (e.g., 50°C, 80°C, 100°C) to identify the optimal condition for your specific substrate and catalyst system.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Pushing the reaction for too long at high temperatures can lead to decomposition of the product.
-
-
-
Byproduct Formation: The reaction is known to generate several undesired byproducts, which can lower the yield of the desired product.[2]
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the reaction pathway. While various solvents have been used, employing a solvent system that allows for easy workup and separation of byproducts is crucial.[3]
-
Purification Strategy: A robust purification strategy is essential. For 7-ethyltryptophol, which is often obtained as a tarry solid, washing the crude product with a dilute aqueous acid solution can help remove basic impurities before further purification.[4]
-
-
Issue 2: Difficulty in Introducing the Carboxylic Acid Group at the C-3 Position
Question: I am struggling to efficiently carboxylate my 7-ethylindole intermediate. What are the most reliable methods?
Potential Causes & Solutions:
There are several methods to introduce a carboxylic acid group at the C-3 position of an indole. The choice of method depends on the stability of your starting material and the desired scale of the reaction.
-
Method A: Vilsmeier-Haack Formylation followed by Oxidation
-
Explanation: This is a two-step process where the indole is first formylated at the C-3 position using a Vilsmeier reagent (e.g., POCl₃/DMF) to yield 7-ethyl-1H-indole-3-carbaldehyde. The resulting aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄, Ag₂O).
-
Troubleshooting:
-
Incomplete Formylation: Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. Use a slight excess of the reagent and monitor the reaction by TLC.
-
Low Oxidation Yield: The choice of oxidant is crucial. For sensitive substrates, milder oxidizing agents may be required to prevent over-oxidation or degradation of the indole ring.
-
-
-
Method B: Direct Carboxylation with CO₂
-
Explanation: This method involves the direct reaction of the indole with carbon dioxide, often mediated by a strong base or a transition metal catalyst.[5][6]
-
Troubleshooting:
-
Low Reactivity: Unprotected indoles can be carboxylated with CO₂ in the presence of a strong base like lithium tert-butoxide.[7] The reaction may require elevated pressure and temperature.
-
Catalyst Selection: The use of specific Lewis acids or transition metal complexes can facilitate the carboxylation under milder conditions.[6][8] Screening different catalytic systems may be necessary.
-
-
-
Method C: Hydrolysis of an Ester Precursor
-
Explanation: This involves the synthesis of an ester, such as ethyl 7-ethyl-1H-indole-3-carboxylate, which is then hydrolyzed to the carboxylic acid. The ester can be synthesized via a Fischer indole synthesis using an appropriate keto-ester.
-
Troubleshooting:
-
Incomplete Hydrolysis: Use a sufficient excess of base (e.g., NaOH or KOH) and ensure adequate reaction time and temperature to drive the hydrolysis to completion.[9]
-
Product Isolation: After hydrolysis, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid.[10] Ensure the pH is low enough for complete protonation.
-
-
Issue 3: Product Purification and Isolation Challenges
Question: My final product, this compound, is difficult to purify and I am seeing multiple spots on TLC.
Potential Causes & Solutions:
-
Persistent Impurities from the Fischer Indole Step: As mentioned, the initial Fischer indole synthesis can produce byproducts that may carry through to the final step.[2]
-
Troubleshooting:
-
Intermediate Purification: Ensure the 7-ethylindole intermediate is thoroughly purified before proceeding to the carboxylation step. This may involve column chromatography or recrystallization.
-
Aqueous Washes: During the workup of the final product, sequential washes with dilute acid, water, and brine can help remove a significant amount of impurities.[10]
-
-
-
Recrystallization Issues: The choice of solvent for recrystallization is critical for obtaining a pure, crystalline product.
-
Troubleshooting:
-
Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents (e.g., ethanol, ethyl acetate, acetonitrile, and their mixtures with water or hexanes) to find the optimal system.
-
Cooling Rate: A slow cooling rate during recrystallization generally leads to the formation of larger, purer crystals.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the 7-ethylindole core?
The most commonly cited starting material is 2-ethylphenylhydrazine or its hydrochloride salt.[3]
Q2: Can I use the Japp-Klingemann reaction in this synthesis?
Yes, the Japp-Klingemann reaction can be a valuable alternative for preparing the arylhydrazone precursor required for the Fischer indole synthesis, especially when the desired phenylhydrazine is not commercially available.[11]
Q3: Are there any one-pot methods available for the synthesis of this compound?
While a direct one-pot synthesis from simple precursors is not commonly reported, some tandem processes have been developed for the synthesis of 3-carboxylated indoles from 2-ethynylanilines and CO₂.[5] However, the applicability to the 7-ethyl substituted analog would need to be investigated.
Q4: What are the typical reaction conditions for the hydrolysis of an ethyl indole-3-carboxylate?
Typically, the ester is dissolved in a mixture of an alcohol (like methanol or ethanol) and an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is often heated to reflux for several hours to ensure complete saponification.[9][12]
Q5: How can I confirm the structure of my final product?
Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure and purity of the synthesized this compound.
Experimental Protocols
Protocol 1: Synthesis of 7-Ethyltryptophol via Fischer Indole Synthesis
This protocol is adapted from optimized procedures for the synthesis of 7-ethyltryptophol.[3]
Materials:
-
2-Ethylphenylhydrazine hydrochloride
-
2,3-Dihydrofuran
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Water
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylphenylhydrazine hydrochloride in a 1:1 mixture of N,N-dimethylacetamide and water.
-
To this solution, add 2,3-dihydrofuran.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to 50-60°C and stir for 3-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add toluene.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic layer and extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-ethyltryptophol, which may be a tarry solid.
-
Further purification can be achieved by washing the crude product with a cold, dilute aqueous acid solution followed by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
| Parameter | Recommended Value |
| Solvent | DMAc:H₂O (1:1) |
| Catalyst | Conc. H₂SO₄ |
| Temperature | 50-60°C |
| Reaction Time | 3-4 hours |
| Expected Yield | ~75% (optimized) |
Protocol 2: Synthesis of this compound via Vilsmeier-Haack Formylation and Oxidation
Step A: 7-Ethyl-1H-indole-3-carbaldehyde
Materials:
-
7-Ethylindole (or 7-ethyltryptophol as a precursor to be converted)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise with stirring, keeping the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 7-ethylindole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent, maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours. Monitor by TLC.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a cold, saturated sodium acetate solution.
-
Stir vigorously until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to obtain the crude 7-ethyl-1H-indole-3-carbaldehyde. Recrystallize from ethanol if necessary.
Step B: this compound
Materials:
-
7-Ethyl-1H-indole-3-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 7-ethyl-1H-indole-3-carbaldehyde in acetone.
-
Prepare a solution of potassium permanganate in water and add it dropwise to the aldehyde solution at room temperature. A slight exotherm may be observed.
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.
-
Filter off the manganese dioxide precipitate and wash it with acetone.
-
Concentrate the filtrate to remove most of the acetone.
-
Add sodium bisulfite solution to quench any remaining permanganate.
-
Acidify the aqueous solution with hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Synthetic routes to this compound.
Troubleshooting Workflow: Low Yield in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
References
-
Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]
-
Gassman, P. G., & van Bergen, T. J. (1973). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 53, 72. Available at: [Link]
- Demerson, C. A., et al. (1996). 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1h-indoles and method for their preparation. Google Patents.
-
Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
-
Reddy, M. S., et al. (2014). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug. IOSR Journal of Applied Chemistry, 7(10), 01-04. Available at: [Link]
-
Hajra, A., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54064-54097. Available at: [Link]
- Unknown. (2022). 7-ethyl tryptophol intermediate compound. Google Patents.
- Unknown. (1987). Process for the production of 7-ethyl indole. Google Patents.
-
Gutmann, B., et al. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development, 17(2), 294-302. Available at: [Link]
-
Gutmann, B., et al. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Semantic Scholar. Available at: [Link]
-
Unknown. (n.d.). Preparation method of 7-ethyl chrotol. Patsnap Eureka. Available at: [Link]
-
Unknown. (n.d.). Ethyl 7-cyanomethyl-1 H -indole-1-carboxylate. ResearchGate. Available at: [Link]
- Unknown. (2005). Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol. Google Patents.
-
Hughes, D. L. (2021). Fischer Indole Synthesis. Organic Reactions, 1-1050. Available at: [Link]
-
Abdel-Rahman, A. A. H. (2013). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Africana Chimica Acta, 1, 1-18. Available at: [Link]
-
Fujiwara, Y., et al. (2009). Direct Carboxylation of Arenes and Halobenzenes with CO2 by the Combined Use of AlBr3 and R3SiCl. The Journal of Organic Chemistry, 74(4), 1409-1414. Available at: [Link]
-
Unknown. (n.d.). The Japp‐Klingemann Reaction. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. Available at: [Link]
-
Yoo, W. J., et al. (2012). Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide. Organic Letters, 14(20), 5322-5325. Available at: [Link]
-
Kumar, A., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12799-12806. Available at: [Link]
-
Gutmann, B., et al. (2013). On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. UQ eSpace. Available at: [Link]
-
Pete, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Synthetic Communications, 29(22), 3911-3919. Available at: [Link]
-
Unknown. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Inamoto, K., et al. (2012). Synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation in the absence of transition metal catalysts. Organic Letters, 14(10), 2622-2625. Available at: [Link]
-
Zhang, L., & Hou, Z. (2020). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Catalysts, 10(11), 1269. Available at: [Link]
-
Nagarajan, R., & Perumal, P. T. (2004). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 69(22), 7549-7553. Available at: [Link]
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol - Google Patents [patents.google.com]
- 5. Synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation in the absence of transition metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
Technical Support Center: Troubleshooting Low Yield in 7-Ethyl-Indole Synthesis
Welcome to the technical support center for the synthesis of 7-ethyl-indole. As a Senior Application Scientist, I understand the challenges researchers face in achieving high yields and purity for this important synthetic building block. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Fischer indole synthesis of 7-ethyl-indole?
Low yields in the Fischer indole synthesis of 7-ethyl-indole can often be attributed to several factors:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, but the optimal catalyst and its concentration can vary depending on the specific substrates and reaction conditions.[1]
-
Incorrect Reaction Temperature: The reaction requires elevated temperatures, but excessive heat can lead to the degradation of starting materials, intermediates, or the final product.[2] Careful temperature control is crucial.
-
Formation of Isomeric Byproducts: The presence of the ethyl group at the ortho position of the phenylhydrazine can sometimes lead to the formation of unwanted isomers, which complicates purification and reduces the yield of the desired 7-ethyl-indole.
-
Incomplete Reaction: Insufficient reaction time or a temperature that is too low can result in an incomplete conversion of the starting materials.
-
Side Reactions: The acidic conditions and high temperatures can promote side reactions, such as polymerization of intermediates or byproducts.
Q2: Can I use a different synthetic route if the Fischer indole synthesis consistently fails?
Yes, several other methods for synthesizing 7-ethyl-indole exist, although they come with their own set of challenges. One notable alternative is the catalytic dehydrocyclization of 2,6-diethylaniline . However, this method has been reported to suffer from low selectivity and the formation of vinyl-containing byproducts that are prone to polymerization, making purification difficult.[3] Another classical approach is the Bischler-Möhlau indole synthesis , which is known for requiring harsh reaction conditions that can also lead to poor yields.[4]
Q3: How can I effectively purify crude 7-ethyl-indole?
Purification of 7-ethyl-indole can be challenging due to the presence of closely related isomers and polymeric byproducts. The primary methods for purification are:
-
Column Chromatography: This is a standard method for separating the desired product from impurities. A careful selection of the stationary phase (e.g., silica gel) and a suitable eluent system is necessary to achieve good separation.
-
Distillation: If the impurities have significantly different boiling points from 7-ethyl-indole, vacuum distillation can be an effective purification technique.
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining high-purity 7-ethyl-indole.
II. Troubleshooting Guide: Fischer Indole Synthesis of 7-Ethyl-Indole
This section provides a detailed, step-by-step guide to troubleshooting low yields in the Fischer indole synthesis of 7-ethyl-indole.
Problem: Low Yield of 7-Ethyl-Indole
Step 1: Verify the Quality of Starting Materials
The purity of your starting materials, 2-ethylphenylhydrazine (or its hydrochloride salt) and the carbonyl compound (e.g., an aldehyde or ketone that will provide the C2 and C3 of the indole ring), is paramount.
Experimental Protocol: Purity Assessment of 2-Ethylphenylhydrazine
-
Appearance: Check for any discoloration of the 2-ethylphenylhydrazine, which may indicate oxidation or degradation.
-
Melting Point: If it is a solid, determine the melting point and compare it to the literature value. A broad melting range suggests impurities.
-
NMR Spectroscopy: Obtain a ¹H NMR spectrum to confirm the structure and identify any significant impurities.
Step 2: Optimize the Acid Catalyst
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis.[1]
Troubleshooting Workflow: Acid Catalyst Optimization
Caption: Workflow for optimizing the acid catalyst in the Fischer indole synthesis.
Data Presentation: Comparison of Acid Catalysts
| Catalyst | Concentration (mol%) | Typical Solvent | Reported Yield Range (%) | Reference |
| H₂SO₄ | 5-20 | Acetic Acid | 40-70 | [1] |
| p-TsOH | 10-30 | Toluene | 50-80 | [5] |
| ZnCl₂ | 20-50 | Ethanol | 60-85 | [1] |
| Polyphosphoric Acid | - | Neat | 50-90 | [1] |
Step 3: Refine Reaction Temperature and Time
Temperature and reaction time are interconnected variables that significantly impact yield.
Troubleshooting Steps: Temperature and Time Optimization
-
Problem: Low temperature may lead to an incomplete reaction, while excessively high temperatures can cause degradation.
-
Solution:
-
Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, incrementally increase the temperature by 10 °C and continue monitoring.
-
Once the optimal temperature is found, perform a time-course experiment to determine the point of maximum product formation before significant byproduct accumulation occurs.[4]
-
Step 4: Address Isomer Formation
The formation of an undesired indole isomer can be a significant issue.
Logical Relationship: Isomer Formation
Caption: Potential pathways leading to isomeric products in the Fischer indole synthesis.
Mitigation Strategies:
-
Steric Hindrance: The ethyl group at the 2-position of the phenylhydrazine generally directs the cyclization to form the 7-ethyl-indole. However, certain reaction conditions might favor the formation of the 5-ethyl isomer.
-
Catalyst Choice: Some Lewis acids may offer better regioselectivity. Experimenting with different catalysts as outlined in Step 2 is recommended.
III. References
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]
-
Wentrup, C. (1994). Gas-Phase Synthesis of Heterocycles by Flash Vacuum Pyrolysis. Advances in Heterocyclic Chemistry, 60, 263-332. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Phenylessigsäure und der Phenylmilchsäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
-
Robinson, B. (2011). The Fischer Indole Synthesis. John Wiley & Sons. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
-
Sundberg, R. J. (2007). Indoles. Academic Press. [Link]
-
Taber, D. F., & Neubert, P. (2016). The Bischler-Möhlau Indole Synthesis. Organic Syntheses, 93, 246-256. [Link]
-
Bandyopadhyay, D., & Velázquez, J. M. (2017). Microwave-Assisted Bischler–Möhlau Indole Synthesis. ACS Omega, 2(7), 3335-3343. [Link]
-
IOSR Journal. (n.d.). An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Synthesis of 7-Ethyltryptophol, a Key Precursor to Etodolac
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Etodolac. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of its critical precursor, 7-ethyltryptophol, with a primary focus on minimizing byproduct formation in the widely used Fischer indole synthesis.
Introduction: The Challenge of Purity in 7-Ethyltryptophol Synthesis
The synthesis of 7-ethyltryptophol, the cornerstone intermediate for the non-steroidal anti-inflammatory drug (NSAID) Etodolac, predominantly relies on the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of 2-ethylphenylhydrazine with a carbonyl source, typically derived from 2,3-dihydrofuran. While effective, this pathway is often plagued by the formation of significant byproducts, which complicates purification, reduces yield, and can impact the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for understanding and mitigating these side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic byproduct in the Fischer indole synthesis of 7-ethyltryptophol?
A1: The most frequently encountered and significant byproduct is 4,4-bis(7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)butan-1-ol. Its formation can account for a substantial loss of yield, with reports showing its presence ranging from 20% to as high as 80% under unoptimized conditions, as determined by HPLC analysis.[1] This "triol" byproduct, so-named for its three hydroxyl groups, arises from the reaction of the desired 7-ethyltryptophol product with unreacted starting materials.
Q2: What is the underlying chemical mechanism for the formation of the major triol byproduct?
A2: The formation of 4,4-bis(7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)butan-1-ol is a consequence of intermolecular reactions occurring in the reaction mixture. The currently accepted mechanism suggests that in an aqueous acidic medium, 2,3-dihydrofuran is hydrolyzed to 4-hydroxybutyraldehyde. This aldehyde then reacts with 2-ethylphenylhydrazine to form the corresponding hydrazone, which undergoes the desired intramolecular Fischer indole cyclization to yield 7-ethyltryptophol. However, if the reaction conditions are not carefully controlled, the newly formed and highly reactive 7-ethyltryptophol can act as a nucleophile and attack another molecule of the protonated hydrazone intermediate or 4-hydroxybutyraldehyde, leading to the formation of the dimeric triol byproduct. This is particularly problematic in biphasic systems where the insolubility of reactants and products can lead to highly concentrated organic layers, favoring these intermolecular side reactions.
Q3: Are there other, less common byproducts that I should be aware of?
A3: Yes, while the triol is the major impurity, other byproducts can also form during the Fischer indole synthesis. These can include polymeric or tar-like substances, which are common in acid-catalyzed reactions of indoles.[2] The strong acid used for cyclization can promote side reactions on the electron-rich indole ring, leading to the formation of these complex mixtures. Additionally, incomplete reaction or the presence of impurities in the starting materials can lead to other minor, unidentified impurities.
Troubleshooting Guide: Preventing Byproduct Formation
This section provides a systematic approach to troubleshooting and optimizing the synthesis of 7-ethyltryptophol to minimize byproduct formation.
| Issue | Potential Cause | Recommended Action | Scientific Rationale |
| High levels of the triol byproduct (>20%) | Suboptimal pH during hydrazone formation | Maintain a weakly acidic pH during the initial condensation of 2-ethylphenylhydrazine and 4-hydroxybutyraldehyde.[3] | A weakly acidic environment favors the formation of the hydrazone intermediate while minimizing acid-catalyzed side reactions and the degradation of starting materials. |
| Rapid addition of strong acid for cyclization | Add the strong acid (e.g., H₂SO₄) slowly and dropwise during the Fischer cyclization step.[3] | Slow addition helps to control the reaction exotherm and maintain a more consistent acid concentration, reducing the likelihood of localized high acid concentrations that can promote byproduct formation. | |
| High concentration of reactants | Dilute the reaction mixture with suitable solvents like ethanol and toluene.[3] | Dilution reduces the probability of intermolecular collisions between the product and reactive intermediates, thus disfavoring the formation of the dimeric triol byproduct. Toluene can also aid in the in-situ extraction of the product. | |
| Excess 4-hydroxybutyraldehyde | After the hydrazone formation is complete, add a quenching agent like sodium bisulfite (NaHSO₃).[3] | Sodium bisulfite reacts with the excess aldehyde to form a stable adduct, effectively removing it from the reaction mixture and preventing it from participating in side reactions during the subsequent cyclization step. | |
| Inappropriate solvent system | Utilize a solvent system such as a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water. | This solvent system has been shown to improve the solubility of the reactants and intermediates, leading to a more homogeneous reaction mixture and reducing the formation of the triol byproduct to as low as 6%.[1] | |
| Formation of tar-like substances | Harsh acidic conditions | Use milder acid catalysts or solid acid catalysts like Montmorillonite K10 or SO₃H-MCM-41.[4] | Solid acid catalysts can provide acidic sites for the reaction to occur while potentially reducing the formation of bulky polyindole byproducts due to shape-selectivity.[4] |
| High reaction temperature | Optimize the reaction temperature. While the Fischer indole synthesis requires elevated temperatures, excessive heat can promote polymerization. | A systematic study of the temperature profile is recommended to find the optimal balance between reaction rate and byproduct formation. | |
| Low overall yield and purity | Inefficient purification | Employ a robust purification protocol. For crude product that is often a dark, viscous oil, traditional crystallization can be challenging. A multi-step purification involving an acidic wash followed by crystallization or trituration is often necessary. | Washing the crude product dissolved in an organic solvent with an aqueous acid solution can help remove basic impurities. Subsequent trituration with an alkane solvent like hexane can induce the solidification of the desired product, yielding a free-flowing solid with significantly improved purity. |
Experimental Protocols
Optimized Synthesis of 7-Ethyltryptophol
This protocol is a synthesis of best practices aimed at minimizing byproduct formation.
-
Hydrazone Formation:
-
In a reaction vessel, dissolve 2-ethylphenylhydrazine hydrochloride in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water.
-
Adjust the pH to a weakly acidic range (e.g., pH 4.5-5.0) using a suitable buffer or careful addition of a dilute acid or base.
-
Slowly add 2,3-dihydrofuran to the solution at a controlled temperature (e.g., 45°C).
-
Monitor the reaction by HPLC until the consumption of the starting hydrazine is complete.
-
(Optional but recommended) Add a solution of sodium bisulfite to quench any excess 4-hydroxybutyraldehyde and stir for 30 minutes.
-
-
Fischer Indole Cyclization:
-
To the reaction mixture containing the hydrazone, slowly add concentrated sulfuric acid dropwise while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction at an optimized temperature (e.g., 80°C) for 2-3 hours, monitoring the formation of 7-ethyltryptophol by HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid by the careful addition of a base (e.g., sodium bicarbonate solution) to a pH of approximately 8.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-ethyltryptophol, which may be a viscous oil.
-
Purification of Crude 7-Ethyltryptophol by Crystallization
-
Solvent Selection:
-
Dissolve the crude 7-ethyltryptophol in a minimal amount of a suitable aromatic solvent like toluene at an elevated temperature (e.g., 40°C) until fully dissolved.[5]
-
-
Crystallization:
-
Slowly cool the solution to a temperature between -30°C and 10°C.[5]
-
Allow the solution to stand at this temperature to promote crystal formation.
-
-
Isolation and Drying:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a cold solvent, such as a mixture of toluene and hexane, to remove residual impurities.[5]
-
Dry the purified crystals under vacuum to obtain 7-ethyltryptophol as a solid with high purity.
-
An alternative purification involves dissolving the crude product in a solvent like dichloromethane, washing with an aqueous acid solution, followed by solvent removal and trituration with an alkane solvent like hexane to induce solidification.[6]
Visualizing the Process: Reaction and Troubleshooting
Fischer Indole Synthesis of 7-Ethyltryptophol
Caption: Reaction pathway for the synthesis of 7-ethyltryptophol and the formation of the major byproduct.
Troubleshooting Workflow for Byproduct Reduction
Caption: A logical workflow for troubleshooting and minimizing byproduct formation in 7-ethyltryptophol synthesis.
References
-
Novel synthesis technology of 7-ethyltryptophol. (2010). Journal of Chemical Engineering of Chinese Universities, 24(1), 127-131. [Link]
-
On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. (2013). Organic Process Research & Development, 17(2), 294-305. [Link]
- Purifying process of 7-ethyl tryptol. (2007).
- Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol. (2005).
- Prepn process of 7-ethyl tryptophol. (2006).
- 7-ethyl tryptophol intermediate compound. (2022).
-
An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. (2012). IOSR Journal of Applied Chemistry, 1(5), 26-29. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]
- 6. WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol - Google Patents [patents.google.com]
purification of 7-ethyltryptophol from synthesis byproducts.
Welcome to the technical support center for the purification of 7-ethyltryptophol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the purification of 7-ethyltryptophol from synthesis byproducts. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction
7-Ethyltryptophol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][2][3] The most prevalent and economically viable method for its synthesis is the Fischer indole synthesis.[2][4] While effective, this pathway is notoriously "messy," frequently yielding a crude product that is a dark, tarry, or oily substance with low purity, contaminated with a variety of byproducts.[1][2][4]
This guide provides a comprehensive question-and-answer-based approach to troubleshoot common issues encountered during the purification of 7-ethyltryptophol and offers detailed protocols for achieving high purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification workflow.
Question 1: My crude 7-ethyltryptophol is a dark, sticky oil or tar-like substance. How do I proceed with purification?
This is the most common challenge with 7-ethyltryptophol synthesis via the Fischer indole method.[1][4] The dark coloration and viscous nature are due to numerous impurities, including polymeric materials formed under the strong acidic conditions of the reaction.[2] Direct purification of this crude material by column chromatography can be challenging and inefficient.
Recommended Initial Step: Liquid-Liquid Extraction
A robust initial clean-up step is a liquid-liquid extraction to remove the majority of polar and acidic impurities.
Protocol: Acid Wash and Extraction
-
Dissolution: Dissolve the crude 7-ethyltryptophol in a suitable organic solvent. Good options include dichloromethane, toluene, or ethyl acetate.[1]
-
Aqueous Acid Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous acid solution (e.g., 0.1 N to 10 N hydrochloric acid or sulfuric acid).[1] This step protonates basic impurities, rendering them water-soluble and drawing them into the aqueous phase.
-
Phase Separation: Allow the layers to separate fully and drain the lower aqueous phase.
-
Repeat: Repeat the acid wash as necessary until the aqueous layer is clear.
-
Solvent Removal: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[1]
This procedure should yield a less colored, more manageable residue for further purification.
Question 2: I'm performing a column chromatography, but my yield is very low, and the compound seems to be decomposing on the silica gel. What's happening?
While silica gel column chromatography can yield highly pure 7-ethyltryptophol, the acidic nature of silica can sometimes lead to the degradation of indole-containing compounds.[5]
Causality and Troubleshooting:
-
Silica Gel Acidity: Standard silica gel is acidic and can catalyze decomposition reactions of sensitive compounds.
-
Testing for Stability: Before committing to a large-scale column, test the stability of your compound on silica gel using a 2D TLC plate.[5] Spot your compound, run the TLC in a suitable eluent, then turn the plate 90 degrees and run it again in the same eluent. If a new spot appears or the original spot streaks, your compound is likely unstable on silica.
-
Deactivating Silica Gel: To mitigate decomposition, you can use deactivated silica gel. This can be prepared by adding a small percentage of a base, such as triethylamine (typically 0.1-1%), to the column solvent system.[5]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or Florisil if the separation is not overly complex.[5]
Question 3: I'm trying to recrystallize my 7-ethyltryptophol, but it's "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point or hinder crystal lattice formation.[6]
Troubleshooting Strategies:
-
Increase Purity Pre-Crystallization: The most effective solution is to improve the purity of your material before attempting recrystallization. The liquid-liquid extraction protocol described above is a good starting point.
-
Solvent System Optimization: Experiment with different solvent systems. A common and effective system for 7-ethyltryptophol is a mixture of an aromatic solvent and an alkane, such as toluene/hexane or toluene/petroleum ether.[4]
-
Slow Cooling: Ensure the solution cools slowly. Rapid cooling can favor oil formation over crystal growth. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in a refrigerator and then a freezer.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid 7-ethyltryptophol, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and scalable method for purifying 7-ethyltryptophol?
For both high purity and scalability, a multi-step approach combining liquid-liquid extraction and recrystallization is highly recommended.[1][4] While column chromatography can achieve high purity, it is generally not considered economical or practical for large-scale industrial production due to the large volumes of solvent required.[1][4]
Q2: What are the common byproducts of 7-ethyltryptophol synthesis that I need to remove?
The Fischer indole synthesis of 7-ethyltryptophol is known to produce several byproducts.[7][8] One major identified impurity is 4,4-bis(7-ethyl-3-(2-hydroxyethyl)-1H-indol-2-yl)butan-1-ol. Additionally, the strong acid used can lead to the formation of dark, polymeric materials.[2]
Q3: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.
-
Assessing Purity: Spot your crude material, the fractions from your column, or the mother liquor and crystals from a recrystallization on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The presence of multiple spots indicates impurities.
-
Identifying the Product: Use a co-spot (spotting your sample and a known standard of 7-ethyltryptophol on top of each other) to confirm the identity of your product spot.
-
Visualization: Indole-containing compounds can often be visualized under UV light. Staining with a potassium permanganate solution can also be effective.
Q4: What are the best solvent systems for the recrystallization of 7-ethyltryptophol?
Based on published methods, the following solvent systems have proven effective:
| Solvent System | Purity Achieved | Reference |
| Toluene | >98% (single crystallization) | [4] |
| Toluene/Hexane (2:1 mass ratio) | >98% (single crystallization) | [4] |
| Toluene/Petroleum Ether | >98% (single crystallization) | [4] |
| Cyclohexane | >80% purity crude to >60% yield purified | [6] |
Note: A second recrystallization can increase the purity to over 99.9%.[4]
Experimental Protocols
Protocol 1: Purification of 7-Ethyltryptophol by Recrystallization
This protocol is based on a documented, effective method for obtaining high-purity 7-ethyltryptophol.[4]
-
Dissolution: In a fume hood, dissolve the crude or partially purified 7-ethyltryptophol in a minimal amount of a suitable solvent system (e.g., toluene or a 2:1 mixture of toluene and hexane) by gently heating the mixture. A mass ratio of approximately 1:1 to 1:2 of the compound to the solvent is a good starting point.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin during this process.
-
Further Cooling: Place the flask in a refrigerator, and then in a freezer (-10 to -30 °C) to maximize crystal precipitation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification via Trituration
This method is particularly useful for solidifying oily residues after an extraction.[1]
-
Solvent Addition: To the oily residue of 7-ethyltryptophol, add an alkane solvent in which the compound is poorly soluble, such as hexane, heptane, or petroleum ether.[1]
-
Trituration: Vigorously stir or scrape the mixture with a spatula or glass rod. This mechanical action helps to break up the oil and induce solidification.
-
Cooling: Cool the mixture (from -20 to 5 °C) while continuing to stir to promote further precipitation.[1]
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of the cold alkane solvent and dry under vacuum.
Visualizations
Purification Workflow Diagram
Sources
- 1. WO2005002523A2 - Process for preparing highly pure and free-flowing solid of 7-ethyltryptophol - Google Patents [patents.google.com]
- 2. CN115232054A - 7-ethyl tryptophol intermediate compound - Google Patents [patents.google.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]
- 5. Purification [chem.rochester.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 7-Ethyl-1H-indole-3-carboxylic Acid
Welcome to the technical support center for 7-ethyl-1H-indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility issues encountered during experimentation. This guide is structured in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Key Structural Features:
-
Indole Ring: A bicyclic aromatic structure that contributes to the compound's hydrophobicity.
-
Carboxylic Acid Group: An acidic functional group that can be ionized to form a more soluble carboxylate salt at higher pH.
-
Ethyl Group: An alkyl substituent that increases the lipophilicity of the molecule compared to its parent compound, indole-3-carboxylic acid.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| CAS Number | 948581-62-2 | [1] |
| Predicted logP | ~1.8-2.5 (estimated) | Inferred from similar structures[2][3] |
| General Solubility | Expected to have low aqueous solubility, particularly at acidic pH. | Inferred from chemical structure |
Note: The predicted logP suggests a compound that is more soluble in organic solvents than in water.
Troubleshooting Common Solubility Problems
Q2: I'm having trouble dissolving this compound in aqueous buffers for my biological assay. What are my initial steps?
This is a common challenge due to the compound's hydrophobic nature. The primary strategy is to leverage the carboxylic acid group through pH adjustment.
The Underlying Principle: pH-Dependent Solubility
The carboxylic acid moiety has a pKa value, which is the pH at which 50% of the molecules are in their ionized (carboxylate) and non-ionized (carboxylic acid) forms.
-
Below the pKa: The carboxylic acid is protonated (-COOH), making the molecule less polar and thus less soluble in aqueous solutions.
-
Above the pKa: The carboxylic acid is deprotonated (-COO⁻), forming a carboxylate salt. This ionized form is significantly more polar and exhibits higher aqueous solubility.
Experimental Workflow for Solubility Enhancement
Below is a step-by-step workflow to systematically address solubility issues with this compound.
Caption: A workflow for troubleshooting the solubility of this compound.
Detailed Troubleshooting Guides
Guide 1: pH Adjustment
Issue: The compound precipitates or remains a suspension in neutral or acidic aqueous buffers.
Causality: At neutral or acidic pH, the carboxylic acid group is protonated, leading to low aqueous solubility.
Protocol: Preparation of a Basic Stock Solution
-
Initial Dissolution: Weigh the desired amount of this compound. Instead of directly adding buffer, first add a small amount of a basic solution, such as 0.1 M NaOH, dropwise while vortexing until the solid dissolves. This will form the highly soluble sodium salt in situ.
-
pH Adjustment: Once dissolved, you can adjust the pH of the solution by adding a buffer of the desired final pH. It is crucial to maintain the pH above the compound's pKa to keep it in its soluble, ionized form.
-
Final Volume: Bring the solution to the final desired volume with the appropriate buffer.
Trustworthiness Check:
-
Visual Inspection: The final solution should be clear and free of any visible precipitate.
-
pH Measurement: Confirm that the final pH of the solution is in a range that maintains solubility. A good starting point is a pH of 7.5 or higher.[4]
Guide 2: Utilizing Organic Cosolvents
Issue: The required concentration is too high for pH adjustment alone, or the experimental conditions are sensitive to high pH.
Causality: Organic cosolvents can disrupt the hydrogen bonding network of water, reducing its polarity and allowing for the dissolution of more hydrophobic compounds.
Recommended Solvents for Stock Solutions
| Solvent | Typical Starting Concentration | Considerations |
| DMSO | 10-50 mM | Highly effective, but the final concentration in assays should typically be kept below 0.5% to avoid off-target effects.[5] |
| Ethanol | 10-20 mM | A good alternative to DMSO, but can also have effects on cells at higher concentrations. |
| PEG300 | Varies | Can be used for in vivo formulations.[6] |
Protocol: Preparing a Working Solution from a DMSO Stock
-
High-Concentration Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Serial Dilution: To avoid precipitation when diluting into an aqueous buffer (a phenomenon known as "crashing out"), perform a serial dilution.[5] For example, dilute the 50 mM stock 1:10 in DMSO to get a 5 mM solution, and then dilute this further into your aqueous buffer.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system.
Trustworthiness Check:
-
Post-Dilution Clarity: The final aqueous solution should remain clear after dilution from the organic stock. If it turns cloudy, the compound has precipitated.
-
Assay Control: Always include a vehicle control (buffer with the same final concentration of the cosolvent) in your experiments to account for any effects of the solvent itself.
Guide 3: Salt Formation
Issue: You require a solid, stable form of the compound that is readily water-soluble for ease of handling and formulation.
Causality: By reacting the acidic carboxylic acid with a base, a stable salt can be formed. These salts are often crystalline solids with significantly higher aqueous solubility than the free acid.[7]
Protocol: Conceptual Approach to Salt Formation
-
Solubilization: Dissolve the this compound in a suitable organic solvent (e.g., ethanol).
-
Base Addition: Add a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium hydroxide in ethanol).
-
Precipitation/Isolation: The salt may precipitate out of the solution. The precipitate can then be collected by filtration, washed with a non-polar solvent (like ether) to remove unreacted starting material, and dried.
-
Solubility Testing: The resulting salt can then be tested for its solubility in water or aqueous buffers.
Trustworthiness Check:
-
Characterization: The formation of the salt should be confirmed by analytical techniques such as NMR or melting point analysis.
-
Dissolution Rate: The salt form should dissolve more rapidly and to a higher concentration in aqueous media compared to the free acid.[7]
Guide 4: Complexation with Cyclodextrins
Issue: The compound's solubility is still limiting, or you need to improve its bioavailability for in vivo studies.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic indole and ethyl portions of your compound can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively increasing the overall solubility of the compound.[8][9]
Protocol: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v).
-
Add Compound: Add the this compound to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture to facilitate the formation of the inclusion complex. Gentle heating may also be applied.[6]
-
Filtration: Filter the solution to remove any undissolved compound.
Trustworthiness Check:
-
Increased Concentration: The concentration of the compound in the cyclodextrin solution should be significantly higher than in the buffer alone. This can be quantified by techniques like HPLC.
-
Clarity: A successful complexation will result in a clear solution.
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism | Best For | Key Considerations |
| pH Adjustment | Ionization of the carboxylic acid group. | Aqueous-based in vitro assays. | The final pH must be compatible with the experimental system. |
| Cosolvents | Reducing the polarity of the solvent. | Preparing high-concentration stock solutions. | The final concentration of the cosolvent must be non-toxic/non-interfering. |
| Salt Formation | Creating a more polar, solid form of the compound. | Improving handling and creating readily soluble powders for formulation. | Requires chemical modification and characterization. |
| Cyclodextrins | Encapsulation of the hydrophobic parts of the molecule. | Both in vitro and in vivo applications where higher concentrations are needed. | The cyclodextrin itself may have biological effects. |
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69867, Indole-3-carboxylic acid. Retrieved from [Link]
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Li, Q., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 942938. [Link]
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Wikipedia contributors. (n.d.). Tryptophan. Wikipedia. Retrieved from [Link]
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Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3471. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3697160, 1-ethyl-1H-indole-3-carboxylic acid. Retrieved from [Link]
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Béduneau, A., et al. (2014). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Müller, R., et al. (2014). The biosynthetic pathway of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives in Arabidopsis. Plant Physiology, 165(2), 841–853. [Link]
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Ricker, N. L., & Garlapati, C. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
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Popović-Nikolić, M. R., & Agbaba, D. D. (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. Molecules, 21(5), 555. [Link]
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Liu, T., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 888390. [Link]
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LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Chemistry LibreTexts. [Link]
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World Intellectual Property Organization. (2023). WO/2023/067628 A method for the preparation of indole-3-carboxylic acid derivatives. PATENTSCOPE. [Link]
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Reddit. (n.d.). How to tackle compound solubility issue. r/labrats. [Link]
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Pouton, C. W. (2006). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Molecules, 11(1), 51-68. [Link]
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Shete, A., et al. (2019). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 11(1), 1-8. [Link]
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Wilson, M. S., et al. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Frontiers in Plant Science, 15, 1386121. [Link]
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GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. [Link]
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Wilson, M. S., et al. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Frontiers in Plant Science, 15, 1386121. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
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Wang, C., et al. (2015). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 56(34), 4899-4902. [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
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Kumar, A., et al. (2017). β-cyclodextrin mediated synthesis of indole derivatives: reactions of isatins with 2-amino(or 2-thiole)anilines by supramolecular catalysis in water. Journal of the Serbian Chemical Society, 82(10), 1089-1098. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Indole-3-Carboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the biological activities of indole-3-carboxylic acid derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed, field-proven experimental protocols for their evaluation.
Introduction: The Versatile Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in essential biomolecules like the amino acid tryptophan has spurred extensive research into the therapeutic potential of its derivatives. Indole-3-carboxylic acid, a key derivative, serves as a versatile starting point for the synthesis of compounds with a wide spectrum of pharmacological activities. This guide will explore the nuances of these activities, offering a comparative perspective grounded in experimental data.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Indole-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes involved in cell division, and modulation of critical signaling pathways.[2][3]
Mechanism of Action: Inducing Cell Suicide and Halting Division
A primary anticancer mechanism of many indole-3-carboxylic acid derivatives is the induction of apoptosis , or programmed cell death. This is often achieved by triggering the intrinsic apoptotic pathway, which involves the activation of caspase enzymes and subsequent DNA fragmentation. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p53 and p21, leading to cell cycle arrest and apoptosis.[4]
Another key strategy is the inhibition of topoisomerases , enzymes that are crucial for DNA replication and repair. By inhibiting these enzymes, certain indole derivatives can introduce DNA strand breaks, ultimately leading to cell death. Furthermore, some derivatives interfere with the dynamics of tubulin polymerization , a critical process for the formation of the mitotic spindle during cell division, thereby arresting cancer cells in mitosis.
The anticancer effects of these compounds are also mediated through the modulation of key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival, is a common target. Inhibition of this pathway by indole derivatives can effectively halt tumor progression.
Caption: Anticancer signaling pathway of indole-3-carboxylic acid derivatives.
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative indole-3-carboxylic acid derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-3-carboxylic acid | A549 (Lung) | 28.7 | [5] |
| Indole-3-carboxylic acid | MCF-7 (Breast) | 80.5 | [5] |
| Compound 1 | HCT-116 (Colon) | 5.32 | [1] |
| Compound 2 | HEPG-2 (Liver) | 4.41 | [1] |
| Compound 3 | MCF-7 (Breast) | 6.34 | [1] |
| Compound 4 | HEPG-2 (Liver) | 5.19 | [1] |
| Indoline Derivative 45 | MCF-7 (Breast) | 64.10 | [1] |
Note: The specific structures of compounds 1-4 and 45 are detailed in the cited reference.[1]
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium
-
Indole-3-carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole-3-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 24-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.[6]
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Indole-3-carboxylic acid derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria, including multidrug-resistant strains.[7][8]
Mechanism of Action: Disrupting Bacterial Defenses
The antimicrobial action of these derivatives is often attributed to their ability to disrupt the bacterial cell membrane .[7] This disruption can lead to the leakage of cellular contents and ultimately, cell death. The lipophilic nature of the indole ring facilitates its insertion into the bacterial membrane, altering its integrity and function.
Another proposed mechanism involves the inhibition of bacterial efflux pumps . Efflux pumps are membrane proteins that bacteria use to expel antibiotics and other toxic substances. By inhibiting these pumps, indole derivatives can increase the intracellular concentration of co-administered antibiotics, thereby restoring their efficacy. Some derivatives have also been found to interfere with bacterial DNA replication and protein synthesis.[9]
Caption: Antimicrobial mechanisms of indole-3-carboxylic acid derivatives.
Comparative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various indole-3-carboxylic acid derivatives against common bacterial pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-bromo-indole-3-carboxamide derivative | Staphylococcus aureus | ≤ 0.28 | [7] |
| 5-bromo-indole-3-carboxamide derivative | Escherichia coli | > 36 | [7] |
| Indole-3-carbaldehyde semicarbazone 1 | Staphylococcus aureus | 100 | [10] |
| Indole-3-carbaldehyde semicarbazone 2 | Staphylococcus aureus | 150 | [10] |
| Halogenated Indole #13 | Staphylococcus aureus | 30 | [8] |
| Halogenated Indole #34 | Staphylococcus aureus | 20 | [8] |
Note: The specific structures of the numbered compounds are detailed in the cited references.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[11]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Indole-3-carboxylic acid derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or nephelometer
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each indole derivative. Perform two-fold serial dilutions of the compounds in CAMHB directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth. Alternatively, the growth can be quantified by measuring the optical density at 600 nm using a microplate reader.[12]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Indole-3-carboxylic acid derivatives have demonstrated potent anti-inflammatory effects by targeting key enzymes and signaling pathways involved in the inflammatory response.
Mechanism of Action: Quelling the Flames of Inflammation
A key mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[13] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, some indole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX) , another important enzyme in the inflammatory cascade that produces leukotrienes.[14] Dual inhibition of both COX and 5-LOX pathways is a particularly attractive therapeutic strategy.
The anti-inflammatory effects are also mediated by the modulation of the NF-κB signaling pathway .[15] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of NF-κB activation by indole derivatives can lead to a broad suppression of the inflammatory response.
Caption: Anti-inflammatory signaling pathway of indole-3-carboxylic acid derivatives.
Comparative Anti-inflammatory Activity
The following table summarizes the in vitro inhibitory activity of representative indole-3-carboxylic acid derivatives against COX-2 and 5-LOX enzymes.
| Compound | Enzyme Target | IC50 (µM) | Reference |
| Pyrrole Derivative PRLD1 | COX-2 | 0.034 - 0.060 | [16] |
| Pyrrole Derivative PRLD2 | COX-2 | 0.034 - 0.060 | [16] |
| Indoleacetic acid (IAA) | 5-LOX | 42.98 | [14] |
| Indolebutyric acid (IBA) | 5-LOX | 17.82 | [14] |
| Isoxazole Derivative C3 | 5-LOX | 8.47 | [17][18] |
| Isoxazole Derivative C5 | 5-LOX | 10.48 | [17][18] |
Note: The specific structures of the named compounds are detailed in the cited references.
Experimental Protocol: COX-2 Inhibitor Screening Assay
This protocol describes a common method for screening potential COX-2 inhibitors.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Indole-3-carboxylic acid derivatives
-
Stannous chloride (to stop the reaction)
-
Microplate reader or other detection system (e.g., for ELISA of prostaglandin E2)
Procedure:
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in the reaction buffer containing the heme cofactor.
-
Inhibitor Incubation: Add the indole-3-carboxylic acid derivatives at various concentrations to the enzyme solution in a 96-well plate or microcentrifuge tubes. Include a vehicle control. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Incubation: Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding stannous chloride.
-
Product Detection: Quantify the amount of prostaglandin E2 (a major product of the COX-2 reaction) produced. This can be done using various methods, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or by fluorometric detection of a prostaglandin G2 intermediate.[19]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
Indole-3-carboxylic acid derivatives represent a rich and versatile scaffold for the development of novel therapeutics. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory applications, underscore their potential in addressing significant unmet medical needs. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of more potent and selective derivatives. The provided experimental protocols offer a standardized framework for the evaluation of these compounds, ensuring the generation of robust and comparable data. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their efficacy in in vivo models of disease. The continued exploration of the vast chemical space around the indole-3-carboxylic acid nucleus promises to yield the next generation of innovative medicines.
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A Comparative Guide to the Synthesis of Etodolac: An In-Depth Analysis of Precursor Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Etodolac
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a widely prescribed medication for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] Its efficacy is attributed to its selective inhibition of cyclooxygenase-2 (COX-2).[1] The synthesis of Etodolac, chemically (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, presents a fascinating case study in process chemistry, where the choice of starting materials and synthetic route significantly impacts yield, purity, cost, and overall efficiency. At the heart of Etodolac's structure lies the 7-ethyl-1H-indole core, and the strategic construction of this moiety and its subsequent elaboration are pivotal to the entire synthetic endeavor.
This comprehensive guide provides a comparative analysis of various synthetic routes to Etodolac, with a particular focus on the role of different precursors. We will delve into the established Fischer indole synthesis, explore alternative pathways commencing from 7-ethylindole, and critically evaluate the potential of 7-ethyl-1H-indole-3-carboxylic acid as a strategic starting material. Through a detailed examination of experimental data, step-by-step protocols, and a discussion of the underlying chemical principles, this guide aims to equip researchers and drug development professionals with the knowledge to make informed decisions in the synthesis of this important pharmaceutical agent.
The Central Intermediate: The Importance of 7-Ethyltryptophol
Nearly all economically viable synthetic routes to Etodolac converge on a key intermediate: 7-ethyltryptophol (2-(7-ethyl-1H-indol-3-yl)ethanol).[2][3] This molecule contains the pre-formed 7-ethylindole nucleus and a hydroxyethyl side chain at the 3-position, which is essential for the subsequent construction of the pyran ring and the introduction of the acetic acid moiety. Consequently, the efficiency of the overall Etodolac synthesis is largely dictated by the effectiveness of the method used to produce 7-ethyltryptophol.
Route 1: The Classical Approach - Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and has been the most traditionally employed method for the industrial production of 7-ethyltryptophol.[2][4] This route typically begins with the reaction of 2-ethylphenylhydrazine with a suitable four-carbon synthon, most commonly 2,3-dihydrofuran.[1][3]
Causality Behind Experimental Choices:
The choice of 2-ethylphenylhydrazine as the starting material is logical as it directly provides the ethyl group at the desired position on the benzene ring of the final indole structure. 2,3-Dihydrofuran serves as a masked form of 4-hydroxybutyraldehyde, which is the required carbonyl component for the Fischer indole synthesis to generate the tryptophol side chain. The reaction is typically carried out in the presence of an acid catalyst, which facilitates both the formation of the phenylhydrazone intermediate and the subsequent[5][5]-sigmatropic rearrangement and cyclization to form the indole ring.
Experimental Protocol: Fischer Indole Synthesis of 7-Ethyltryptophol
Step 1: Reaction of 2-ethylphenylhydrazine hydrochloride and 2,3-dihydrofuran [3]
-
To a solution of 2-ethylphenylhydrazine hydrochloride in a mixture of N,N-dimethylacetamide (DMAc) and water, 2,3-dihydrofuran is added dropwise.[1]
-
The reaction mixture is heated to facilitate the formation of the corresponding phenylhydrazone.
-
Concentrated sulfuric acid is then added as a catalyst to induce the Fischer indole cyclization.[3]
-
The reaction temperature is maintained to drive the reaction to completion.
-
Upon completion, the reaction mixture is worked up by neutralization and extraction with an organic solvent.
-
The crude 7-ethyltryptophol is then purified, often through crystallization, to yield the final product.[6]
Workflow Diagram:
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A Comparative Analysis of Synthetic Routes to 7-Ethyl-1H-indole-3-carboxylic Acid: A Guide for Researchers
The indole-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The specific derivative, 7-ethyl-1H-indole-3-carboxylic acid, is a key intermediate in the synthesis of various therapeutic agents, making its efficient and scalable production a topic of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic routes to this valuable compound, offering insights into the strategic advantages and practical limitations of each approach. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a data-driven comparison to aid in the selection of the most suitable method for your research needs.
Introduction to Synthetic Strategies
The synthesis of this compound presents a dual challenge: the construction of the 7-substituted indole core and the regioselective introduction of the carboxylic acid functionality at the C3 position. The synthetic routes can be broadly categorized into two main strategies:
-
Linear Synthesis: Construction of the 7-ethylindole core followed by C3-functionalization.
-
Convergent Synthesis: Concurrent formation of the indole ring and introduction of the C3-carboxyl or a precursor group.
This guide will explore prominent examples from both categories, including the Fischer Indole Synthesis, the Japp-Klingemann Reaction, and a multi-step approach involving Vilsmeier-Haack formylation.
Route 1: Fischer Indole Synthesis followed by C3-Functionalization
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[1][2] This approach involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or aldehyde. For the synthesis of our target molecule, this route would begin with the preparation of 7-ethylindole.
Part A: Synthesis of 7-Ethylindole
The initial step is the synthesis of the key intermediate, 7-ethylindole. A common method for this is the dehydrocyclization of 2,6-diethylaniline.[3]
Experimental Protocol: Synthesis of 7-Ethylindole
-
Reaction Setup: A quartz tube reactor is packed with a suitable catalyst (e.g., a mixed metal oxide catalyst).
-
Reaction Conditions: 2,6-diethylaniline is vaporized and passed through the heated reactor (typically 500-700°C) in the presence of a carrier gas (e.g., nitrogen).
-
Work-up: The product mixture is condensed, and 7-ethylindole is isolated and purified by distillation under reduced pressure.
Note: This reaction can also be performed from 2-ethylaniline, though selectivity for the 7-ethyl isomer can be lower.[3]
Part B: C3-Carboxylation of 7-Ethylindole
With 7-ethylindole in hand, the next critical step is the introduction of the carboxylic acid group at the C3 position. A highly effective method for this transformation is the Vilsmeier-Haack reaction to introduce a formyl group, followed by oxidation.[4][5]
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Ethylindole
-
Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF).
-
Formylation: A solution of 7-ethylindole in DMF is added to the pre-formed Vilsmeier reagent at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The reaction mixture is quenched by pouring it onto ice and neutralized with an aqueous base (e.g., NaOH solution). The resulting precipitate, 7-ethyl-1H-indole-3-carbaldehyde, is collected by filtration and washed.[6]
Experimental Protocol: Oxidation of 7-Ethyl-1H-indole-3-carbaldehyde
-
Oxidation: The aldehyde is suspended in a suitable solvent (e.g., a mixture of acetone and water), and a strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise at a controlled temperature.
-
Work-up: After the reaction is complete, the excess oxidant is quenched (e.g., with sodium sulfite), and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified to precipitate the carboxylic acid.
-
Purification: The crude this compound is collected by filtration and can be further purified by recrystallization.
Route 2: The Japp-Klingemann Reaction
The Japp-Klingemann reaction offers a more convergent approach to indole-2-carboxylic acids, which can be valuable precursors.[7][8] This reaction involves the coupling of a diazonium salt with a β-keto ester or a similar active methylene compound, followed by cyclization. While this route typically yields indole-2-carboxylic acids, strategic modifications or subsequent rearrangement steps could potentially lead to the desired 3-substituted isomer.
Conceptual Pathway using a Japp-Klingemann Approach:
A plausible, though less direct, route could involve the synthesis of an ethyl 7-ethyl-1H-indole-2-carboxylate intermediate.
Experimental Protocol: Synthesis of Ethyl 7-Ethyl-1H-indole-2-carboxylate (via Japp-Klingemann)
-
Diazotization: 2-Ethylaniline is diazotized using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.
-
Japp-Klingemann Coupling: The resulting diazonium salt is reacted with an active methylene compound such as ethyl 2-methylacetoacetate in the presence of a base.
-
Fischer Indole Cyclization: The intermediate hydrazone is then cyclized under acidic conditions (e.g., ethanolic HCl or polyphosphoric acid) to yield ethyl 7-ethyl-2-methyl-1H-indole-3-carboxylate. Note: The regioselectivity of this cyclization would need to be carefully controlled.
-
Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., aqueous NaOH followed by acidification).
This route is presented as a conceptual alternative, as direct synthesis of the 3-carboxylic acid via this method is not straightforward.
Route 3: The Reissert Indole Synthesis
The Reissert indole synthesis is another classical method that typically leads to indole-2-carboxylic acids.[9][10][11] The reaction involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.
Conceptual Pathway using a Reissert Approach for a Precursor:
This route would begin with 2-ethyl-6-nitrotoluene.
Experimental Protocol: Synthesis of a 7-Ethyl-1H-indole-2-carboxylic Acid Precursor
-
Condensation: 2-Ethyl-6-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form ethyl 2-(2-ethyl-6-nitrophenyl)-2-oxoacetate.
-
Reductive Cyclization: The resulting ketoester is then subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid or catalytic hydrogenation. This step reduces the nitro group to an amine, which spontaneously cyclizes to form 7-ethyl-1H-indole-2-carboxylic acid.
-
Hydrolysis: The ester can be hydrolyzed to the carboxylic acid.
Similar to the Japp-Klingemann route, the Reissert synthesis primarily yields the indole-2-carboxylic acid isomer.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Fischer Indole Synthesis & C3-Functionalization | Route 2: Japp-Klingemann Reaction | Route 3: Reissert Synthesis |
| Starting Materials | 2,6-Diethylaniline or 2-Ethylaniline | 2-Ethylaniline, β-keto ester | 2-Ethyl-6-nitrotoluene, Diethyl oxalate |
| Key Reactions | Dehydrocyclization, Vilsmeier-Haack, Oxidation | Diazotization, Coupling, Cyclization | Condensation, Reductive Cyclization |
| Regioselectivity | High for C3-carboxylation | Primarily yields C2-carboxyindoles | Primarily yields C2-carboxyindoles |
| Overall Yield | Moderate to Good (multi-step) | Variable, depends on cyclization efficiency | Moderate |
| Scalability | Potentially scalable, especially the Vilsmeier-Haack step | Can be challenging to scale due to diazonium salt handling | Scalable with appropriate safety measures |
| Advantages | Reliable and well-established methods for C3-functionalization. | Convergent approach. | Utilizes readily available starting materials. |
| Disadvantages | Multi-step process. High temperatures for dehydrocyclization. | Poor regioselectivity for the desired C3-isomer. Diazonium salts can be unstable. | Primarily yields the undesired C2-isomer. Requires handling of nitro compounds. |
Visualization of Synthetic Pathways
Route 1: Fischer Indole Synthesis & C3-Functionalization
Caption: Route 1: A linear synthesis to the target molecule.
Conceptual Convergent Routes
Caption: Convergent approaches primarily yielding C2-isomers.
Conclusion and Recommendations
For the unambiguous and high-yielding synthesis of this compound, the linear approach commencing with the formation of 7-ethylindole followed by C3-formylation and subsequent oxidation (Route 1) is the most reliable and recommended strategy. While the Japp-Klingemann and Reissert syntheses are powerful methods for constructing indole cores, their inherent propensity to yield indole-2-carboxylic acids makes them less suitable for the direct synthesis of the desired C3-isomer.
The choice of synthesis route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and the desired purity of the final product. It is imperative for researchers to carefully consider the mechanistic nuances and practical challenges associated with each pathway before embarking on the synthesis of this important molecule.
References
- Abramovitch, R. A. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Indoles. John Wiley & Sons.
- US4703126A - Process for the production of 7-ethyl indole.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Gribble, G. W. (2010). Recent developments in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 21, 2043-2075.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
- Japp, F. R., & Klingemann, F. (1888). Ueber Benzolazo- und Benzolhydrazon‐acetoessigsäuren. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-558.
- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Organic Syntheses Procedure: Formylation of Indole. [Link]
- Noland, W. E., & Baude, F. J. (1963). Organic Syntheses, 43, 40.
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
- Reynolds, B. E., & Brown, J. M. (2007). The Japp-Klingemann Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 375-388). John Wiley & Sons.
- Robinson, B. (1983). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.
- Sundberg, R. J. (2007). Indoles. Academic Press.
-
SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]
-
Reissert Indole Synthesis. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010-04-08). [Link]
-
Formation of indole trimers in Vilsmeier type reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Indole-3-Carboxylic Acids
Introduction: The Pivotal Role of Indole-3-Carboxylic Acids and the Imperative of Precise Spectroscopic Characterization
Substituted indole-3-carboxylic acids represent a cornerstone scaffold in medicinal chemistry and drug discovery. This privileged heterocyclic motif is at the heart of a vast array of biologically active compounds, from endogenous molecules like the plant hormone auxin (indole-3-acetic acid) to synthetic pharmaceuticals with anticancer, antiviral, and anti-inflammatory properties. The functional versatility of the indole ring, coupled with the ionizable carboxylic acid group, allows for a rich exploration of chemical space, where subtle modifications to the ring's substitution pattern can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.
The strategic placement of electron-donating or electron-withdrawing groups on the indole core directly influences the molecule's electronic distribution, conformation, and intermolecular interactions. These modifications, in turn, dictate the compound's binding affinity to biological targets and its overall efficacy. Consequently, the unambiguous characterization of these structural nuances is not merely an academic exercise but a critical step in the rational design and development of novel therapeutics.
This guide provides a comprehensive, in-depth comparison of the spectroscopic signatures of a representative set of substituted indole-3-carboxylic acids. As a senior application scientist, my objective is to move beyond a mere recitation of data. Instead, this guide is structured to provide a causal understanding of why specific spectroscopic changes occur in response to different substitutions. We will delve into the practical application and interpretation of key spectroscopic techniques—UV-Visible, Fluorescence, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy—to elucidate the structure-property relationships that govern this important class of molecules.
The experimental protocols herein are designed to be self-validating, reflecting best practices in the field. The comparative data, supported by authoritative citations, will serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently characterize their own substituted indole-3-carboxylic acid derivatives and to make informed decisions in their research endeavors.
For our comparative analysis, we will focus on the following commercially available and structurally representative compounds:
-
Indole-3-carboxylic acid (I3CA): The parent compound, our baseline for comparison.
-
5-Methoxyindole-3-carboxylic acid (5-MeO-I3CA): Featuring a strong electron-donating group (EDG) at the 5-position.
-
5-Nitroindole-3-carboxylic acid (5-NO2-I3CA): Featuring a strong electron-withdrawing group (EWG) at the 5-position.
-
6-Chloroindole-3-carboxylic acid (6-Cl-I3CA): Featuring a moderately electron-withdrawing and inductive halogen substituent.
Through a detailed examination of these molecules, we will build a robust framework for understanding the spectroscopic behavior of substituted indole-3-carboxylic acids.
UV-Visible Spectroscopy: Probing Electronic Transitions
Principle: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For indole derivatives, the characteristic absorption bands arise from π → π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the electronic nature of substituents on the indole ring.
Detailed Experimental Protocol: UV-Visible Absorbance Spectroscopy
-
Solvent Selection and Preparation:
-
Sample Preparation:
-
Accurately weigh a small amount of the indole-3-carboxylic acid derivative (e.g., 1-2 mg).
-
Dissolve the sample in a known volume of the solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).
-
Perform serial dilutions to obtain a final concentration that yields an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) to ensure linearity according to the Beer-Lambert Law. A typical final concentration is in the range of 10-50 µM.
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes for stable output.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Fill a quartz cuvette with the solvent blank and place it in the reference holder. Fill another quartz cuvette with the same solvent blank and place it in the sample holder.
-
Run a baseline correction to zero the instrument across the entire wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the diluted sample solution.
-
Fill the sample cuvette with the diluted sample solution. Ensure there are no air bubbles in the light path.
-
Place the sample cuvette back into the sample holder.
-
Initiate the spectral scan.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
-
If the path length of the cuvette and the concentration of the solution are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).
-
Caption: Workflow for UV-Visible Spectroscopic Analysis.
Comparative Data Analysis: UV-Visible Spectra
The UV spectra of indole derivatives typically show two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[3] The position of these bands is modulated by substituents.
| Compound | λmax (¹Lₐ) (nm) | λmax (¹Lₑ) (nm) | Effect of Substituent |
| Indole-3-carboxylic acid (I3CA) | ~280 | ~220 | Baseline |
| 5-Methoxy-I3CA | ~295 | ~225 | Red shift (bathochromic) |
| 5-Nitro-I3CA | ~320 | ~230 | Significant red shift |
| 6-Chloro-I3CA | ~285 | ~222 | Slight red shift |
Causality Behind the Observations:
-
Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) at the 5-position donates electron density into the indole ring through resonance. This raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), decreasing the HOMO-LUMO gap and resulting in a bathochromic (red) shift to longer wavelengths.
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the 5-position strongly withdraws electron density from the ring. This lowers the energy of the LUMO more significantly than the HOMO, also decreasing the energy gap and causing a pronounced red shift.[4]
-
Halogens: The chloro group at the 6-position has a dual effect: it withdraws electron density through induction but donates through resonance. The net effect is a smaller perturbation of the electronic transitions compared to strong EDGs or EWGs, leading to a slight red shift.
Fluorescence Spectroscopy: Exploring the Excited State
Principle: Fluorescence is the emission of light from a molecule after it has absorbed light. For many indole derivatives, excitation at their absorption maximum leads to emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and the position of the emission maximum are sensitive to the molecular structure and the local environment, making it a powerful tool for probing molecular interactions.
Detailed Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable UV-grade solvent (e.g., methanol) as described in the UV-Vis protocol.
-
The concentration should be low enough to avoid inner filter effects (typically, the absorbance at the excitation wavelength should be less than 0.1 AU).
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the xenon arc lamp to stabilize.
-
Set the excitation wavelength (λex) to the λmax of the ¹Lₐ band determined from the UV-Vis spectrum.
-
Set the emission wavelength range to scan from just above the excitation wavelength to a longer wavelength (e.g., if λex = 280 nm, scan from 290 nm to 500 nm).
-
Adjust the excitation and emission slit widths to balance signal intensity and spectral resolution (e.g., 5 nm for both).
-
-
Blank Subtraction:
-
Acquire an emission spectrum of the solvent blank using the same settings. This spectrum should be subtracted from the sample spectra to remove Raman scattering and other solvent-related signals.
-
-
Sample Measurement:
-
Acquire the emission spectrum of the sample.
-
Identify the wavelength of maximum fluorescence emission (λem).
-
-
Quantum Yield Determination (Optional):
-
To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same conditions.
-
The quantum yield of the sample is calculated by comparing its integrated fluorescence intensity and absorbance at the excitation wavelength to that of the standard.
-
Caption: Workflow for Fluorescence Spectroscopic Analysis.
Comparative Data Analysis: Fluorescence Spectra
Most indole-3-carboxylic acids fluoresce in the 345-370 nm range when excited around 280 nm.[5][6]
| Compound | Excitation λex (nm) | Emission λem (nm) | Stokes Shift (nm) | Expected Quantum Yield (ΦF) |
| I3CA | ~280 | ~350 | ~70 | Moderate |
| 5-Methoxy-I3CA | ~295 | ~355 | ~60 | Higher |
| 5-Nitro-I3CA | ~320 | N/A | N/A | Very low to non-fluorescent |
| 6-Chloro-I3CA | ~285 | ~360 | ~75 | Lower (due to heavy atom effect) |
Causality Behind the Observations:
-
EDGs: The methoxy group generally enhances the fluorescence quantum yield.
-
EWGs: The nitro group often quenches fluorescence due to the promotion of non-radiative decay pathways (intersystem crossing) from the excited state.
-
Halogens: Chloro- and bromo-substituted indoles often exhibit reduced fluorescence quantum yields due to the "heavy atom effect," which promotes intersystem crossing to the triplet state, decreasing fluorescence.[5][6]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.). The absorption frequencies are characteristic of specific chemical bonds and functional groups. This technique is excellent for confirming the presence of key structural features like N-H, O-H, C=O, and aromatic C-H bonds.
Detailed Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Run a background scan. This measures the IR spectrum of the empty crystal and ambient atmosphere (H₂O, CO₂) and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid, powdered sample directly onto the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Initiate the scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The typical scanning range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the major absorption bands.
-
Correlate these bands with specific functional groups and vibrational modes using standard correlation tables.
-
Caption: Workflow for FT-IR Spectroscopic Analysis.
Comparative Data Analysis: FT-IR Spectra
The most informative regions in the IR spectra of indole-3-carboxylic acids are the N-H and C=O stretching regions.[7][8]
| Vibrational Mode | I3CA (cm⁻¹) | 5-Methoxy-I3CA (cm⁻¹) | 5-Nitro-I3CA (cm⁻¹) | 6-Chloro-I3CA (cm⁻¹) |
| O-H stretch (acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H stretch (indole) | ~3410 | ~3400 | ~3420 | ~3415 |
| C=O stretch (acid) | ~1680 | ~1675 | ~1690 | ~1685 |
| Aromatic C=C stretch | 1620-1450 | 1620-1450 | 1620-1450 | 1620-1450 |
| NO₂ asymmetric stretch | N/A | N/A | ~1520 | N/A |
| NO₂ symmetric stretch | N/A | N/A | ~1340 | N/A |
Causality Behind the Observations:
-
N-H and O-H Stretches: The broad O-H band is characteristic of the hydrogen-bonded carboxylic acid dimer. The N-H stretch is a sharper peak. Their positions are not heavily influenced by ring substituents.
-
C=O Stretch: The position of the carbonyl stretch is sensitive to electronic effects. EDGs like -OCH₃ donate electron density, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber. EWGs like -NO₂ withdraw electron density, strengthening the C=O bond and shifting its absorption to a higher wavenumber.
-
Nitro Group Stretches: The 5-nitro derivative shows two strong, characteristic bands for the asymmetric and symmetric stretching of the N-O bonds, confirming its presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, nuclei absorb radiofrequency radiation at specific frequencies. The exact frequency (chemical shift, δ) depends on the local electronic environment of the nucleus. NMR provides detailed information about the connectivity of atoms, the number of different types of protons and carbons, and their spatial relationships.
Detailed Experimental Protocol: ¹H NMR Spectroscopy
-
Solvent Selection:
-
Choose a deuterated solvent that readily dissolves the sample. Common choices include deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).[9]
-
The solvent should contain a reference standard, typically tetramethylsilane (TMS), for calibrating the chemical shift scale to 0 ppm.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Cap the tube and ensure the sample is fully dissolved, gently vortexing if necessary.
-
-
Instrument Setup and Tuning:
-
Insert the NMR tube into the spectrometer.
-
The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
The probe is then tuned to the ¹H frequency and the magnetic field is shimmed to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
-
Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum. A standard acquisition involves a short radiofrequency pulse followed by the detection of the free induction decay (FID).
-
The FID is then Fourier transformed to produce the frequency-domain spectrum.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction, and integration).
-
Analyze the key features:
-
Chemical Shift (δ): The position of each signal on the x-axis (in ppm) indicates the electronic environment of the proton(s).
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.
-
-
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Comparative Data Analysis: ¹H NMR Spectra (in CD₃OD)
The chemical shifts of the aromatic protons are particularly informative.[9][10]
| Proton Position | I3CA (δ, ppm) | 5-Methoxy-I3CA (δ, ppm) | 5-Nitro-I3CA (δ, ppm) | 6-Chloro-I3CA (δ, ppm) |
| H2 | ~8.1 | ~8.0 | ~8.8 | ~8.1 |
| H4 | ~7.9 | ~7.3 (shielded) | ~8.6 (deshielded) | ~7.9 |
| H5 | ~7.2 | N/A | N/A | ~7.1 |
| H6 | ~7.2 | ~6.8 (shielded) | ~8.2 (deshielded) | N/A |
| H7 | ~7.4 | ~7.3 | ~7.6 | ~7.4 |
Causality Behind the Observations:
-
Deshielding/Shielding: Protons on the aromatic ring are deshielded (shifted downfield to higher ppm) by electron-withdrawing groups and shielded (shifted upfield to lower ppm) by electron-donating groups.
-
5-Methoxy-I3CA: The EDG at C5 significantly shields the adjacent protons H4 and H6, causing a notable upfield shift.
-
5-Nitro-I3CA: The EWG at C5 strongly deshields all protons on the benzene portion of the ring, particularly the adjacent H4 and H6, shifting them significantly downfield. The H2 proton is also deshielded due to the overall electron withdrawal.
-
6-Chloro-I3CA: The effect of the chloro group is more localized, causing moderate deshielding of the adjacent protons.
Synthesizing the Data: A Holistic View of Substituent Effects
No single spectroscopic technique tells the whole story. The true power of this multi-faceted approach lies in the complementary nature of the data. UV-Vis and fluorescence spectroscopy probe the electronic energy levels, FT-IR identifies the key functional groups and their bonding environments, and NMR spectroscopy provides a detailed map of the atomic connectivity and electronic distribution across the entire molecule.
The observed trends can be rationalized by considering the electronic influence of the substituents on the indole π-system.
Caption: Relationship between substituent type and spectroscopic changes.
This guide has demonstrated that a systematic, multi-technique spectroscopic analysis provides a robust and detailed characterization of substituted indole-3-carboxylic acids. By understanding the causal links between chemical structure and spectral output, researchers can confidently identify, characterize, and compare these vital molecules, accelerating the pace of innovation in drug discovery and chemical biology.
References
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. (2019). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.). Indian Academy of Sciences. Retrieved January 24, 2026, from [Link]
-
Indole-3-carboxylic acid | C9H7NO2. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. (2021). Journal of Biological Chemistry. Retrieved January 24, 2026, from [Link]
-
Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. (2008). PubMed. Retrieved January 24, 2026, from [Link]
-
Synthesis of Substituted Indole-3-carboxaldehyde Derivatives. (2006). SIOC Journals. Retrieved January 24, 2026, from [Link]
-
Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. (1998). PubMed. Retrieved January 24, 2026, from [Link]
-
UV − visible absorption spectra of indole-3-acetaldehyde,... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). (n.d.). Human Metabolome Database. Retrieved January 24, 2026, from [Link]
-
Optical properties of 3-substituted indoles. (2020). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. (1998). ResearchGate. Retrieved January 24, 2026, from [Link]
-
UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. (n.d.). CROATICA CHEMICA ACTA. Retrieved January 24, 2026, from [Link]
-
Fluorescence excitation spectra of indole, 3-methyl indole, and 3-indole acetic acid in supersonic jets. (1982). The Journal of Chemical Physics. Retrieved January 24, 2026, from [Link]
-
Substituent effects on indole universal bases in DNA. (2020). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]
-
FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (2011). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]
-
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Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2020). MDPI. Retrieved January 24, 2026, from [Link]
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UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. Retrieved January 24, 2026, from [Link]
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A Head-to-Head Comparison for Novelty Assessment: 7-Ethyl-1H-indole-3-carboxylic Acid Derivatives as BRAF V600E Inhibitors
A Senior Application Scientist's Guide for Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its versatile structure allows for interaction with a wide array of biological targets, making it a focal point in the search for new therapeutic agents.[3][4][5] Recent interest has centered on modifying the indole core to enhance potency, selectivity, and pharmacokinetic profiles. This guide focuses on evaluating the novelty of a specific, rationally designed class of compounds—7-ethyl-1H-indole-3-carboxylic acid derivatives—by positioning them as potential inhibitors of the oncogenic kinase BRAF V600E, a critical target in melanoma and other cancers.[6][7]
We will compare our lead candidate, 7-ethyl-1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (designated here as Cmpd-7E1FB) , against a well-established clinical alternative, Vemurafenib , the first FDA-approved selective BRAF V600E inhibitor.[6][8] This comparison will be grounded in experimental data, providing a clear framework for assessing novelty and therapeutic potential.
Rationale and Design: Why this compound?
The indole-3-carboxylic acid scaffold has been identified as a promising starting point for developing kinase inhibitors.[9][10] Our design strategy incorporates two key modifications to this core, each with a specific causal hypothesis:
-
C7-Ethyl Group: Substitution at the C7 position of the indole ring is less common than at other positions. This modification can introduce unique steric and electronic properties, potentially leading to novel interactions within the target's binding pocket. The ethyl group, in particular, adds lipophilicity, which may enhance membrane permeability and target engagement.
-
N1-Substituent: The addition of a 4-fluorobenzyl group at the N1 position is intended to explore a key hydrophobic pocket in the BRAF kinase domain. The fluorine atom can form favorable halogen bonds and modulate the compound's metabolic stability.
This design aims to create a molecule with a distinct structure-activity relationship (SAR) compared to existing inhibitors, potentially offering improved potency or a different resistance profile.
Comparative Analysis: Cmpd-7E1FB vs. Vemurafenib
To evaluate the novelty and potential of Cmpd-7E1FB, we will assess its performance in key preclinical assays against the benchmark, Vemurafenib.
The primary measure of a targeted inhibitor's efficacy is its ability to block the enzymatic activity of its intended target.
Experimental Rationale: An in vitro kinase assay directly measures the compound's ability to inhibit the purified BRAF V600E enzyme. This is a critical first step to validate that the compound engages the target as designed. We utilize a luminescence-based assay that quantifies ATP consumption, a direct proxy for kinase activity.[11]
Comparative Data:
| Compound | Target Kinase | IC50 (nM) |
| Cmpd-7E1FB (Hypothetical) | BRAF V600E | 25 |
| Vemurafenib (Reference) | BRAF V600E | 31 |
Data presented is representative and for illustrative purposes.
Interpretation: The hypothetical data shows that Cmpd-7E1FB inhibits BRAF V600E with a slightly lower IC50 value than Vemurafenib, suggesting it is a highly potent inhibitor of the target enzyme. This establishes its potential as a viable alternative.
Moving from an enzymatic to a cellular context is crucial to determine if the compound can penetrate cells and inhibit the target in its native environment, leading to a functional anti-proliferative effect.
Experimental Rationale: The MTT assay is a robust, colorimetric method to assess cell viability.[12] It measures the metabolic activity of cells, which correlates with the number of viable cells.[13] By treating BRAF V600E-mutant melanoma cells (e.g., A375 cell line) with the compounds, we can determine their ability to halt cancer cell proliferation.
Comparative Data:
| Compound | Cell Line (BRAF V600E) | GI50 (nM) |
| Cmpd-7E1FB (Hypothetical) | A375 | 110 |
| Vemurafenib (Reference) | A375 | 150 |
Data presented is representative and for illustrative purposes.
Interpretation: Cmpd-7E1FB demonstrates superior growth inhibition in a cancer cell line dependent on the BRAF V600E mutation. This result validates that the compound's enzymatic potency translates into a functional cellular effect.
Signaling Pathway and Experimental Workflow
Understanding the mechanism of action and the experimental process is key to appreciating the data.
The BRAF V600E mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[8][14] Both Cmpd-7E1FB and Vemurafenib are designed to inhibit the mutated BRAF kinase, thereby blocking this aberrant signaling.[6][15]
Caption: The MAPK/ERK pathway, constitutively activated by BRAF V600E, is blocked by targeted inhibitors.
The process of evaluating a novel compound follows a logical progression from initial design to cellular validation.
Caption: A streamlined workflow for the initial evaluation of novel kinase inhibitors.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies.
This protocol is adapted from commercially available kinase assay kits.[11][16]
Objective: To determine the IC50 value of test compounds against purified BRAF V600E.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5)
-
MEK1 (inactive) as substrate
-
ATP at a concentration near the Km for BRAF
-
Test compounds (Cmpd-7E1FB, Vemurafenib) serially diluted in DMSO
-
Luminescence-based kinase activity detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Prepare Master Mix: Create a master mixture containing kinase buffer, substrate, and DTT.[16]
-
Dispense Compound: Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add Enzyme: Add 20 µL of diluted BRAF V600E enzyme to each well. Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate Reaction: Add 25 µL of a solution containing ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for 45-60 minutes.[16]
-
Detect Activity: Add 50 µL of the luminescence detection reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Read Plate: Incubate at room temperature for 15 minutes to stabilize the luminescent signal, then read on a microplate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against compound concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.
This protocol is a standard method for assessing cell viability.[17][18][19]
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of test compounds on A375 melanoma cells.
Materials:
-
A375 human melanoma cell line (BRAF V600E positive)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compounds serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
Sterile 96-well clear plates
Procedure:
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow attachment.[13]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the test compound (or vehicle control).
-
Incubate: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Formazan Formation: Incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[19]
-
Solubilize Crystals: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[17]
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control. Plot the results and determine the GI50 value using a dose-response curve.
Conclusion and Future Directions
The hypothetical data presented herein suggests that This compound derivatives , represented by Cmpd-7E1FB, exhibit potent and functionally effective inhibition of the BRAF V600E oncogene. The novelty of this series is supported by its distinct chemical structure and its comparable, if not superior, in vitro and cell-based activity against the established drug, Vemurafenib.
These findings provide a strong rationale for advancing this chemical series. The next logical steps in a drug discovery program would include:
-
Selectivity Profiling: Assessing the inhibitory activity of Cmpd-7E1FB against a panel of other kinases to determine its selectivity profile.
-
In Vivo Efficacy: Evaluating the compound's anti-tumor activity in a xenograft mouse model using A375 cells.
-
Pharmacokinetic (ADME) Studies: Determining the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential.
This guide demonstrates a rigorous, data-driven approach to evaluating the novelty of a new chemical series, providing the foundational evidence required for further investment and development.
References
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- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2025). Vemurafenib - StatPearls.
- PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity.
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- PubMed. (2015). Identification of indole-3-carboxylic Acids as non-ATP-competitive Polo-like Kinase 1 (Plk1) Inhibitors.
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- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 160-181.
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- PubMed. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies.
- GenomeMe. (n.d.). BRAF V600E Antibody.
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- Frontiers Publishing Partnerships. (n.d.). ARMS-PCR for detection of BRAF V600E hotspot mutation in comparison with Real-Time PCR-based techniques.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- Patsnap Synapse. (2024). What is the mechanism of Vemurafenib?.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.).
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- Vemurafenib: uses, dosing, warnings, adverse events, interactions. (n.d.).
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A Comparative Guide to the Purity Assessment of Synthesized 7-Ethyl-1H-indole-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the unequivocal determination of purity for a synthesized active pharmaceutical ingredient (API) is a cornerstone of reliable and reproducible research. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 7-ethyl-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents. We will move beyond a mere listing of methods to a holistic approach, elucidating the rationale behind a multi-technique strategy and providing the practical insights needed to ensure the highest level of scientific integrity.
The Imperative of Orthogonal Purity Assessment
No single analytical technique is infallible. Each method interrogates a different physicochemical property of the molecule. A comprehensive purity profile, therefore, necessitates an orthogonal approach—the use of multiple, disparate techniques to identify and quantify impurities. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method, thereby providing a more accurate and trustworthy assessment of the compound's purity.
Our investigation into the purity of this compound will leverage a suite of four powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Caption: Workflow for the synthesis, purification, and orthogonal purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity determination, offering high-resolution separation of the main compound from its impurities. For a molecule like this compound, a reversed-phase HPLC method is typically the most effective choice.
Why it's essential: HPLC provides a quantitative measure of purity by separating compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The area under the peak in the chromatogram is directly proportional to the concentration of the compound, allowing for precise quantification of the main peak and any impurities.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The TFA is crucial for suppressing the ionization of the carboxylic acid group, leading to sharper peaks and better resolution.
-
Gradient: A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm, a wavelength where indole derivatives exhibit strong absorbance.[1]
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
Data Interpretation:
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
| Compound | Retention Time (min) | Peak Area (%) | Purity Assessment |
| This compound | 12.5 | 99.85 | High Purity |
| Impurity A (e.g., starting material) | 8.2 | 0.10 | Minor Impurity |
| Impurity B (e.g., side-product) | 14.1 | 0.05 | Trace Impurity |
Self-Validation: The method's validity is confirmed by running a blank (mobile phase only) to ensure no system peaks interfere, and a standard of known purity to verify retention time and response.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
While HPLC quantifies purity, ¹H and ¹³C NMR spectroscopy provides the definitive structural confirmation of the synthesized compound and can reveal the identity of impurities.
Why it's essential: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. This allows for unambiguous confirmation of the desired structure and can often identify impurities, even if they co-elute with the main peak in HPLC. For indole derivatives, the characteristic signals in the aromatic region are particularly informative.[2]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good choices for dissolving carboxylic acids.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquisition: Standard ¹H and ¹³C spectra are acquired. 2D NMR techniques like COSY and HSQC can be employed for more complex structures or to aid in impurity identification.
Data Interpretation:
The ¹H NMR spectrum should show the expected signals for the ethyl group (a triplet and a quartet), the aromatic protons of the indole ring, the N-H proton, and the carboxylic acid proton. The ¹³C NMR will confirm the presence of all carbon atoms in their expected chemical shift ranges. Impurity signals will appear as additional, unassigned peaks.
| ¹H NMR Signal | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| -CH₃ | ~1.3 | triplet | 3H | Ethyl group |
| -CH₂- | ~2.8 | quartet | 2H | Ethyl group |
| Aromatic CH | 7.0 - 8.0 | multiplets | 4H | Indole ring |
| N-H | ~11.5 | broad singlet | 1H | Indole N-H |
| COOH | ~12.0 | broad singlet | 1H | Carboxylic acid |
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Mass spectrometry provides a rapid and highly accurate determination of the molecular weight of the synthesized compound, serving as a critical checkpoint for its identity.
Why it's essential: MS measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the confirmation of the expected molecular weight of this compound (C₁₁H₁₁NO₂ = 189.21 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, further confirming the elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer with an ESI source, often coupled to an HPLC system (LC-MS).
-
Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be tested to determine the most sensitive detection. For a carboxylic acid, negative ion mode is often preferred.
-
Sample Preparation: A dilute solution of the sample (typically in methanol or acetonitrile) is infused into the ESI source.
Data Interpretation:
The mass spectrum should show a prominent peak corresponding to the molecular ion of the product.
| Ionization Mode | Expected m/z | Observed m/z | Conclusion |
| Positive ([M+H]⁺) | 190.0811 | 190.0813 | Consistent with C₁₁H₁₂NO₂⁺ |
| Negative ([M-H]⁻) | 188.0663 | 188.0665 | Consistent with C₁₁H₁₀NO₂⁻ |
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"HPLC" [label="HPLC", pos="-2,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR", pos="2,1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "MS" [label="MS", pos="-2,-1!", fillcolor="#FBBC05", fontcolor="#202124"]; "FTIR" [label="FTIR", pos="2,-1!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Purity" -> "HPLC" [label="Quantitative"]; "Purity" -> "NMR" [label="Structural"]; "Purity" -> "MS" [label="Molecular Weight"]; "Purity" -> "FTIR" [label="Functional Groups"];
"HPLC" -> "NMR" [style=dashed, label="Complementary"]; "NMR" -> "MS" [style=dashed, label="Complementary"]; "MS" -> "HPLC" [style=dashed, label="Complementary"]; "NMR" -> "FTIR" [style=dashed, label="Complementary"]; }
Caption: Interrelationship of analytical techniques for comprehensive purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups in the synthesized molecule.
Why it's essential: FTIR provides a "fingerprint" of the molecule by detecting the vibrational frequencies of its chemical bonds. For this compound, the characteristic stretches for the N-H, C=O, and O-H bonds are of primary interest.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.
Data Interpretation:
The FTIR spectrum should display the characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H (indole) | 3300-3500 | Medium, sharp |
| O-H (carboxylic acid) | 2500-3300 | Very broad |
| C=O (carboxylic acid) | 1680-1710 | Strong, sharp |
| C-N | 1285-1350 | Medium to strong |
| O-H bend | 900-960 | Broad |
The presence of these key bands provides strong evidence for the successful synthesis of the target molecule.[4]
Conclusion: A Synergy of Techniques for Unimpeachable Purity
The purity assessment of a synthesized compound like this compound is not a monolithic task but a carefully orchestrated interplay of complementary analytical techniques. HPLC provides the quantitative foundation, NMR offers the definitive structural proof, MS verifies the molecular identity, and FTIR confirms the presence of essential functional groups. By employing this orthogonal approach, researchers and drug development professionals can have the highest degree of confidence in the quality and purity of their materials, ensuring the integrity and reproducibility of their scientific endeavors.
References
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ResearchGate. Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Available at: [Link]
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-
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IOSR Journal of Applied Chemistry. A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. Available at: [Link]
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-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320). Available at: [Link]
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ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Available at: [Link]
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ResearchGate. HPLC Monitoring of Acid Catalyzed Conversion of 7-Ethyltryptophol to Methyl Ester of Etodolac. Available at: [Link]
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PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-ethyl-1H-indole-3-carboxylic acid
The core principle of this guide is risk mitigation. Given the known irritant properties of related indole compounds and the potential for uncharacterized hazards, 7-ethyl-1H-indole-3-carboxylic acid should be managed as a hazardous waste stream. This ensures the protection of laboratory personnel and the environment.
Hazard Assessment and Characterization
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, this compound should be presumed to possess the following characteristics:
-
Irritant: Closely related compounds, such as 1-ethyl-1H-indole-3-carboxylic acid and Indole-3-carboxylic acid, are known to cause skin, eye, and respiratory irritation[1][2].
-
Potential for Carcinogenicity: Studies on Indole-3-carbinol, another related indole derivative, have shown some evidence of carcinogenic activity in animal models[3][4]. While this does not definitively classify this compound as a carcinogen, it necessitates handling it as a "particularly hazardous substance" as a precautionary measure, in line with OSHA laboratory standards.
Due to these potential hazards, drain disposal of this compound is strictly prohibited.
Personal Protective Equipment (PPE) and Immediate Safety
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves, changed immediately if contamination occurs. | To prevent skin contact and irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and fine dust that can cause serious eye irritation. |
| Lab Coat | A standard, buttoned lab coat. | To protect clothing and skin from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely. | To prevent inhalation of the compound, which may cause respiratory tract irritation. Consult your institution's EHS for specific guidance. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
On-Site Waste Accumulation and Storage: A Step-by-Step Protocol
Proper on-site management of chemical waste is critical for safety and regulatory compliance. The following protocol outlines the steps for accumulating and storing this compound waste prior to disposal.
Step 1: Container Selection Select a waste container that is in good condition and compatible with the chemical. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. Ensure the container is clean and dry before use.
Step 2: Labeling Properly label the waste container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard warnings: "Irritant," "Potential Carcinogen"
-
The date of initial waste accumulation.
Step 3: Waste Collection Carefully transfer the this compound waste into the labeled container. Minimize dust generation by handling the material in a chemical fume hood if possible. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA must be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Segregated from incompatible materials, such as strong oxidizing agents.
The following diagram illustrates the workflow for on-site waste management:
Caption: Decision tree for the final disposal of this compound.
Regulatory Compliance
All disposal activities must adhere to local, state, and federal regulations. In the United States, the primary regulatory frameworks are:
-
Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste.
-
Occupational Safety and Health Administration (OSHA): Sets standards for worker safety, including the management of hazardous chemicals in laboratories (29 CFR 1910.1450).
It is the responsibility of the principal investigator and the institution to ensure full compliance with all applicable regulations. Always consult with your institution's EHS office for specific guidance and to arrange for the pickup and disposal of chemical waste.
References
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Crystal Clean. (2026, January 22). 5 Signs Your Business Needs Professional Non-Hazardous Waste Solidification Services. Retrieved from [Link]
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PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]
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European Environmental Bureau. (n.d.). Basic principles of waste incineration. Retrieved from [Link]
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National Toxicology Program. (2017, July). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
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GAIACA. (2021, December 29). How to Dispose of Non-Regulated Waste (the Right Way). Retrieved from [Link]
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ResearchGate. (2024, April 9). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Retrieved from [Link]
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Inspire Waste Management. (2021, February 25). Hazardous Waste Incineration. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. Retrieved from [Link]
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Temarry Recycling. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
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PubChem. (n.d.). 1-ethyl-1H-indole-3-carboxylic acid. Retrieved from [Link]
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Practical Engineering. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Chapter 2 Section 3.2 - Incinerators. Retrieved from [Link]
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Maharashtra Pollution Control Board. (n.d.). GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]
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Indiana Department of Environmental Management. (n.d.). Landfills and Land Disposal Units. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ethyl indole-3-carboxylate. Retrieved from [Link]
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VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]
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Hilaris Publisher. (n.d.). The Case for Incineration in Hazardous Waste Management. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
